Styrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8, Array | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |
| Record name | Ethenylbenzene trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syndiotactic polystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenylbenzene tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotactic polystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenylbenzene dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2021284 | |
| Record name | Styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/32 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/32 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/32 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellowish, oily liquid, Viscous liquid | |
CAS No. |
100-42-5 | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STYRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Styrene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Benzene, ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Historical Perspectives on Styrene Chemistry
Early Discovery and Isolation Methodologies
The initial discovery and isolation of styrene (B11656) date back to the early 19th century. In 1831, Béchamp successfully isolated this compound by the dry distillation of storax balsam, a natural resin obtained from trees of the Liquidambar genus. nih.goviarc.fracs.orgnih.govbritannica.com This oily substance was initially referred to as "styrol" or "this compound". britannica.comwikipedia.orgwikipedia.orgpagev.orgstyrolution-eco.com
Further investigation into styrol occurred in 1839 when German apothecary Eduard Simon distilled the resin of the American sweetgum tree (Liquidambar styraciflua), obtaining a volatile liquid he also named "styrol". wikipedia.orgwikipedia.org Simon observed that upon exposure to air, light, or heat, this liquid gradually transformed into a hard, rubber-like substance. wikipedia.orgwikipedia.org He initially believed this transformation was due to oxidation and named the resulting solid "styrol oxide" or "Styroloxyd". wikipedia.orgwikipedia.orgpagev.org
By 1845, the empirical formula of this compound was determined to be C₈H₈ by German chemist August Wilhelm von Hofmann and his student John Buddle Blyth. wikipedia.org They also demonstrated that the solid substance observed by Simon, which they renamed "metastyrol", shared the same empirical formula as this compound and could be converted back to this compound through dry distillation. wikipedia.orgtandfonline.com In 1866, French chemist Marcelin Berthelot correctly identified the transformation of styrol to metastyrol as a polymerization process. wikipedia.orgpagev.org The optical activity observed in this compound obtained from storax was later attributed to a contaminant by Dutch chemist van 't Hoff in 1876. wikipedia.org
Evolution of Industrial Production Techniques (Pre-1940s)
While this compound was discovered in the 19th century, its industrial manufacture and widespread utilization did not commence until the late 1930s. britannica.com Early efforts to produce this compound in larger quantities faced challenges, primarily due to its tendency to polymerize spontaneously during storage and at elevated temperatures required for purification. nih.govbritannica.com
Commercial production of this compound by the catalytic dehydrogenation of ethylbenzene (B125841) began in Germany in 1925. nih.goviarc.frnih.gov This process involves the vapor-phase dehydrogenation of high-purity ethylbenzene. nih.goviarc.fr Typical catalysts used in this early method were based on ferric oxide, often with additives like chromia (as a stabilizer) and potassium oxide (as a coke retardant). nih.goviarc.fr
Prior to the widespread adoption of the ethylbenzene dehydrogenation route, other methods were explored. For instance, Union Carbide developed a process starting with ethylbenzene that involved side-chain oxidation, hydrogenation to the alcohol, and subsequent dehydration. sci-hub.st Another early approach involved the side-chain chlorination of ethylbenzene. sci-hub.st However, the petrochemical process based on ethylbenzene dehydrogenation eventually became the selected route for commercial this compound monomer plants, such as the one developed by Dow Chemical. sci-hub.st
The problem of premature polymerization during distillation and separation was a significant hurdle in early industrial production. chemeurope.com Initially, elemental sulfur was added as an inhibitor to limit the rate of polymerization. chemeurope.com The development of more effective inhibitor chemicals, such as phenol-based retarders, in later years facilitated the separation and purification of this compound. chemeurope.com
By the late 1930s, companies like Dow Chemical in the United States and IG Farben in Germany had developed methods for obtaining this compound in a pure state, paving the way for industrial-scale production. britannica.com The initial production capacities, measured in tens or hundreds of tonnes per year, began to grow significantly, exceeding 10,000 tonnes per year in the 1940s. styrolution-eco.com
Pivotal Scientific Contributions to this compound Polymerization Theory
The understanding of how this compound transforms into polythis compound evolved significantly over time. While Berthelot correctly identified the process as polymerization in 1866, the underlying theory of polymer structure and polymerization mechanisms was not fully developed until much later. wikipedia.orgpagev.orgroyalsoc.org.au
A pivotal figure in advancing the understanding of polymers, including polythis compound, was German organic chemist Hermann Staudinger. pagev.orgtandfonline.comsci-hub.stisowall.co.zaazom.comacs.org In the 1920s, Staudinger proposed the concept of macromolecules, suggesting that polymers were not simply aggregates of small molecules but consisted of long chain-like molecules formed by repeating units linked by covalent bonds. pagev.orgisowall.co.zaazom.comacs.org His groundbreaking work challenged the prevailing views of the time and laid the foundation for modern polymer science. tandfonline.comazom.comacs.org
Staudinger's research in the 1920s and 1930s, including his studies on the thermal processing of this compound, demonstrated that it generated materials with properties similar to rubber, supporting his theories on polymers. tandfonline.comisowall.co.za His work on polymers, particularly polythis compound, was revolutionary and contributed significantly to the realization that heating this compound initiated a chain reaction producing macromolecules. wikipedia.orgpagev.org Staudinger was awarded the Nobel Prize in Chemistry in 1953 for his fundamental work on macromolecular chemistry. isowall.co.zaacs.org
Other researchers also made important contributions to the study of this compound polymerization in the early 20th century. For example, Ostromislenskii conducted studies on this compound polymerization between 1911 and 1925. tandfonline.com The development of polymerization in heterogeneous media, with poly(vinyl chloride) as an example, also contributed to the broader understanding of polymerization processes relevant to this compound. buffalo.edu The use of inhibitors to prevent premature polymerization, as demonstrated by Dufraise and Moreau in 1922, was also a crucial development for the practical handling and industrial production of this compound. tandfonline.com
The scientific contributions of these pioneers provided the theoretical framework necessary for the controlled synthesis and industrial production of polythis compound and other this compound-based polymers, transforming this compound from a chemical curiosity into a vital industrial monomer.
Advanced Synthesis and Production Methodologies for Styrene
Catalytic Dehydrogenation of Ethylbenzene (B125841)
The catalytic dehydrogenation of ethylbenzene (EB) to styrene (B11656) (ST) is a reversible and endothermic reaction. michiganfoam.comnih.govaidic.it The reaction is typically carried out in the vapor phase at high temperatures, usually between 550 and 650 °C, and under low pressure conditions to favor the forward reaction. michiganfoam.comnih.gov Superheated steam is commonly used as a diluent in this process. michiganfoam.comfu-berlin.de Steam serves multiple crucial roles: it lowers the partial pressure of ethylbenzene, shifting the equilibrium towards this compound production; it provides the necessary heat of reaction; and it helps to clean the catalyst by reacting with carbon deposits. michiganfoam.comfu-berlin.de
Traditional Catalytic Systems and Their Limitations
Traditional catalysts for ethylbenzene dehydrogenation are primarily based on iron oxide, often promoted with several percent of potassium oxide or potassium carbonate. michiganfoam.comfu-berlin.debme.hu These catalysts may also include other promoters like magnesium, chromium, and aluminum to enhance activity and stability. uni-due.de The potassium-promoted iron oxide catalyst has been widely used since 1957 due to its efficiency in terms of both selectivity and activity. fu-berlin.de
Despite their long-standing use, traditional catalytic systems face several limitations. The dehydrogenation reaction is highly endothermic, requiring significant energy input, often in the form of superheated steam. michiganfoam.comuni-due.debibliotekanauki.pl This results in high energy consumption and considerable water usage. uni-due.de The process is also thermodynamically limited, with equilibrium conversion typically reaching only about 45% to 70% under typical industrial conditions, necessitating reactant recycling. nih.govuni-due.debibliotekanauki.pl Furthermore, traditional iron oxide-based catalysts can suffer from deactivation due to the formation of carbonaceous deposits (coke), loss of potassium promoters through migration, and physical degradation, leading to a limited catalyst lifetime, typically around two years. ln-fengguang.comuni-due.detandfonline.comresearchgate.net High operating temperatures can also lead to thermal cracking of ethylbenzene and this compound, reducing selectivity and yield. scielo.org.coln-fengguang.comgoogle.com
Innovations in Catalyst Design for Enhanced Efficiency
Significant research efforts have been directed towards developing innovative catalyst designs to overcome the limitations of traditional systems, focusing on improving activity, selectivity, and stability, often at lower energy costs.
Oxidative dehydrogenation (ODH) presents an alternative to traditional direct dehydrogenation, offering an exothermic reaction that can operate at lower temperatures and potentially achieve higher conversion by overcoming thermodynamic limitations. uni-due.demdpi.comscholarsresearchlibrary.com Redox catalysts play a key role in ODH, facilitating the transfer of oxygen during the reaction. scholarsresearchlibrary.comresearchgate.net In ODH of ethylbenzene, an oxidant like oxygen or carbon dioxide is used. mdpi.comresearchgate.netgoogle.com Carbon dioxide is considered a mild oxidant that can help inhibit the deep oxidation of hydrocarbons and can be utilized as a resource. mdpi.comresearchgate.netgoogle.comresearchgate.net
Studies have explored various metal oxides for ODH, including doped or mixed oxides of iron, vanadium, cobalt, cerium, manganese, and titanium. mdpi.comresearchgate.net Molybdenum oxides are also noted for their fundamental role in ODH due to their redox and acid-base properties. researchgate.net The mechanism often follows a Mars-van Krevelen type redox cycle, where the catalyst abstracts hydrogen from the hydrocarbon and is subsequently re-oxidized by the oxidant. mdpi.comscholarsresearchlibrary.com For instance, vanadium-based catalysts can follow a redox order of V⁵⁺, V⁴⁺, V³⁺, V⁵⁺. scholarsresearchlibrary.com
Novel core-shell structured redox catalysts, such as MFe₂O₄@KFeO (where M can be Cu, Zn, or Mn), have been developed for chemical looping oxidative dehydrogenation (CL-ODH). rsc.org CuFe₂O₄@KFeO catalysts have shown promising results, achieving an ethylbenzene conversion of 65% with a stable this compound selectivity of 91% over multiple redox cycles, attributed to high oxygen storage capacity and a coupling effect between the catalytic shell and oxygen storage core. rsc.org
Platinum (Pt) based catalysts, particularly those featuring fully exposed platinum clusters, have shown high activity, selectivity, and stability for ethylbenzene dehydrogenation under oxygen-free conditions. thegraphenecouncil.orgeurekalert.org Researchers have developed methods to prepare these catalysts by utilizing carbon defects on graphene supports and the physical segregation of atomically dispersed tin (Sn). thegraphenecouncil.orgeurekalert.org These fully exposed Pt clusters can enhance the desorption of the this compound product, contributing to higher activity and stability compared to Pt nanoparticle catalysts. thegraphenecouncil.orgeurekalert.org
Support engineering is crucial for stabilizing these highly dispersed metal species and preventing sintering at high reaction temperatures. researchgate.netresearcher.life For example, atomically dispersed Sn-decorated nanodiamond/graphene hybrid supports have been used to stabilize fully exposed Pt clusters. thegraphenecouncil.orgeurekalert.orgresearchgate.net This approach provides a new avenue for designing stable atomically dispersed metal catalysts for alkane dehydrogenation. thegraphenecouncil.orgeurekalert.org The concept of using fully exposed clusters and single-atom catalysts (SACs) aims to maximize metal utilization efficiency and provide enhanced activity. thegraphenecouncil.orgeurekalert.org
Manganese-titanium oxide catalysts have also been investigated for the oxidative dehydrogenation of ethylbenzene, particularly with CO₂ as a soft oxidant. mdpi.comresearchgate.netresearchgate.net Studies have shown that MnO₂-ZrO₂ binary oxides prepared by co-precipitation can exhibit high conversion and selectivity. researchgate.net A 10% MnO₂-ZrO₂ mixed oxide catalyst achieved 73% conversion with 98% selectivity at 650 °C. researchgate.net These catalysts can be active, selective, and amenable to in-situ reactivation. researchgate.net
Platinum Cluster Catalysts and Support Engineering
Process Optimization in Catalytic Dehydrogenation
Optimizing the ethylbenzene dehydrogenation process is critical for improving profitability, yield, and productivity, as well as reducing energy consumption. redalyc.orgaidic.it This involves optimizing various parameters and incorporating advanced control strategies.
Key operating parameters include reaction temperature, pressure, and the steam-to-ethylbenzene ratio. uwo.camichiganfoam.comln-fengguang.comnih.gov Higher temperatures generally favor the endothermic dehydrogenation reaction, but excessively high temperatures can lead to undesirable thermal cracking and catalyst deactivation. scielo.org.coln-fengguang.comgoogle.com The optimal temperature range is often cited between 550 and 610 °C. ln-fengguang.com Lower pressures shift the equilibrium towards this compound production. michiganfoam.com The steam-to-ethylbenzene ratio is also a critical parameter, influencing equilibrium conversion, heat supply, and catalyst longevity. uwo.camichiganfoam.combibliotekanauki.pl While high steam ratios can improve conversion and reduce coking, they also increase energy consumption for steam generation and separation costs. uni-due.debibliotekanauki.pl Recent catalyst developments aim to operate at ultra-low steam-to-oil ratios to enhance energy efficiency. clariant.compressreleasefinder.comclariant.comclariant.com
Process optimization can involve modeling and simulation of reactor systems, such as multi-stage spherical reactors, to determine optimal feed temperatures and maximize this compound production while minimizing byproducts like toluene (B28343) and benzene (B151609). bme.hu Advanced control methodologies, such as Real-Time Optimization (RTO) and Model Predictive Control (MPC), are applied to industrial processes to improve automation and performance under varying conditions. aidic.it These frameworks utilize dynamic models of the process to optimize operating points and control strategies. aidic.it
Innovative reactor designs, such as membrane reactors, are being explored to overcome thermodynamic limitations by selectively removing hydrogen from the reaction mixture, thereby shifting the equilibrium towards this compound production and potentially increasing conversion beyond traditional limits. nih.govbibliotekanauki.plresearchgate.net Studies have shown that membrane reactors packed with Fe₂O₃ catalysts can achieve higher ethylbenzene conversion compared to conventional reactors. researchgate.net
Energy efficiency is a major focus of optimization studies. bibliotekanauki.plaidic.it Analyzing exergy loss and implementing heat integration strategies can significantly reduce energy consumption in this compound production plants. bibliotekanauki.plaidic.it Techniques like sensible heat recovery and tail gas recovery systems are also employed. aidic.it
Catalyst stability and lifetime are also key aspects of process optimization. ln-fengguang.com Strategies to mitigate catalyst deactivation, such as developing catalysts with increased resistance to coking and potassium migration, are crucial for maintaining high performance and extending operating cycles. ln-fengguang.comresearchgate.netclariant.com Catalyst stabilization technologies, like replenishing the potassium promoter, have been developed to extend catalyst life. badgerlicensing.com
Data Table: Examples of Catalyst Performance in Ethylbenzene Dehydrogenation
| Catalyst Type | Conditions | Conversion (%) | Selectivity (%) | Source |
| 10%K/CeO₂ (ODH with CO₂-O₂ mixture) | 500 °C, 5.0 h⁻¹ space velocity, CO₂-4O₂ atmosphere | 90.8 | 97.5 | mdpi.com |
| MnO₂-ZrO₂ (ODH with CO₂) | 650 °C | 73 | 98 | researchgate.net |
| Fully exposed Pt cluster on Sn-ND@G (DDH) | Oxygen-free conditions | High | High | thegraphenecouncil.orgeurekalert.org |
| KCS_BW (Potassium Chromosilicate, ODH with CO₂) | 973 K (700 °C) | Not specified | 96.05 | scirp.org |
| Fe₂O₃ in Silicalite-1 membrane reactor (DDH) | 610 °C | 74.8 | Not specified | researchgate.net |
| Traditional K-Fe catalyst (DDH) | Not specified | 50-60 | Not specified | mpg.de |
Note: "DDH" refers to Direct Dehydrogenation, while "ODH" refers to Oxidative Dehydrogenation.
Energy Efficiency Enhancements
Strategies for improving energy efficiency in this compound production primarily focus on optimizing the existing ethylbenzene dehydrogenation process and developing novel catalytic systems. Process modifications, often explored through simulation tools like Aspen HYSYS, include replacing traditional coolers and heaters with heat exchangers and implementing water recycling systems. Simulations have indicated that such modifications can lead to substantial reductions in both water usage and energy consumption. researchgate.netbcrec.id One study using Aspen HYSYS simulation demonstrated a potential reduction in water usage by 89.8% and energy consumption by up to 54.69% through these methods. researchgate.netbcrec.id
Heat integration techniques, such as Pinch analysis, are also employed to maximize heat recovery within the process. bibliotekanauki.pl While heat integration alone may show limited reduction in net energy demand, generating the required steam by recovering heat from the hot reactor effluent can lead to considerable savings in net energy demand and utility consumption. bibliotekanauki.pl
The development of advanced catalysts is another crucial area for energy efficiency improvement. Novel redox catalysts, for instance, can facilitate oxidative dehydrogenation (ODH) of ethylbenzene, which can be auto-thermal and potentially eliminate the need for large amounts of steam. ncsu.eduacs.orgresearchgate.net A core-shell redox catalyst with a potassium ferrite (B1171679) surface and a calcium/manganese oxide core has shown promise, enabling a single-pass ethylbenzene conversion of up to 97% and a this compound selectivity exceeding 94%. ncsu.eduresearchgate.net This redox-ODH approach has demonstrated the potential for significant energy savings, with reported reductions of up to 82% compared to conventional methods. ncsu.eduacs.orgresearchgate.net
Another innovative approach involves running steam generation under vacuum followed by mechanical vapor recompression (MVR). This technique can concentrate a significant portion of the hot energy input in an evaporation/condensation zone, leading to substantial utility consumption reduction. researchgate.net One study reported a 73% reduction in utility consumption with respect to the base case using an efficient network of heat exchanger units and MVR. researchgate.net
The separation and purification of this compound from the reaction mixture, primarily through distillation, is also an energy-intensive step. michiganfoam.comresearchgate.net Incorporating ionic liquids into the separation process via extractive distillation has shown potential for significant energy savings. researchgate.net Simulations using specific ionic liquids, such as 1-methylpyridinium trifluoromethanesulfonate (B1224126) ([mPy][CF₃SO₃]) and 1-ethylpyridinium tetrafluoroborate (B81430) ([C₂Py][BF₄]), have demonstrated energy consumption reductions of 44.2% and 59.0%, respectively, compared to the conventional distillation process. researchgate.net
Table 1 summarizes some reported energy efficiency improvements in this compound production:
| Method | Energy Saving (%) | Notes | Source(s) |
| Process modification (Heat exchanger, water recycling) via Simulation | Up to 54.69 | Reduction in both water usage and energy consumption | researchgate.netbcrec.id |
| Heat Integration (Steam generation from reactor effluent) | Considerable | Saving in net energy demand and utilities | bibliotekanauki.pl |
| Redox Oxidative Dehydrogenation (using novel catalyst) | Up to 82 | Eliminates need for steam, auto-thermal reaction potential | ncsu.eduacs.orgresearchgate.net |
| Steam generation under vacuum + Mechanical Vapor Recompression (MVR) | 73 (Utility) | Concentrates hot energy input, efficient heat transfer | researchgate.net |
| Extractive Distillation with Ionic Liquids | 44.2 - 59.0 | Energy-efficient separation of ethylbenzene/styrene | researchgate.net |
Carbon Dioxide Emission Reduction Strategies
This compound production is a significant contributor to industrial CO₂ emissions, with traditional methods being responsible for millions of tons annually. researchgate.netbiorxiv.orgosti.gov Reducing the carbon footprint of this compound manufacturing is a key focus of current research and industrial initiatives.
One major strategy involves improving the energy efficiency of the process, as energy consumption is directly linked to CO₂ emissions, particularly when relying on fossil fuel-based energy sources. The energy-saving techniques discussed in the previous section, such as advanced catalysts and process optimization, inherently contribute to reducing CO₂ emissions. For example, the redox-ODH process using a novel catalyst, which significantly reduces energy consumption by eliminating steam, has also been shown to reduce carbon dioxide emissions by 79%. ncsu.eduacs.orgresearchgate.net
The use of carbon dioxide as a soft oxidant in the oxidative dehydrogenation of ethylbenzene is another explored strategy. bibliotekanauki.plresearchgate.net This approach can potentially offer advantages like energy saving by avoiding the latent heat loss associated with water and operating at lower reaction temperatures. bibliotekanauki.pl Mechanisms for CO₂-based dehydrogenation include a modified Mars-van Krevelen-type redox mechanism and a reverse water-gas shift reaction that converts the hydrogen byproduct into water and CO. researchgate.net
Carbon capture and utilization (CCU) technologies are also relevant to reducing the net CO₂ emissions from this compound plants, although the provided search results primarily focus on process modifications and alternative routes. Incorporating CO₂ into new processes or utilizing it for enhanced product recovery, such as using high-pressure CO₂ as an antisolvent in polythis compound recycling, can contribute to emissions mitigation. uclm.es
Switching to bio-based feedstocks and utilizing renewable energy sources for production are fundamental strategies for reducing the carbon footprint of this compound production. styrolution-eco.comcolumbia.edu The use of plant-based feedstocks in existing petrochemical infrastructure, following a mass balance approach, can result in a significantly lower greenhouse gas footprint compared to this compound produced from fossil feedstocks. styrolution-eco.com This approach, often certified by schemes like ISCC+, ensures sustainable sourcing and contributes to a circular economy. styrolution-eco.comsamechemicals.com
Table 2 illustrates the potential for CO₂ emission reduction through advanced synthesis methods:
| Method | CO₂ Emission Reduction (%) | Notes | Source(s) |
| Redox Oxidative Dehydrogenation (using novel catalyst) | 79 | Eliminates steam, higher yield | ncsu.eduacs.orgresearchgate.net |
| Extractive Distillation with Ionic Liquids | 25.4 - 28.9 | Reduced energy consumption in separation | researchgate.net |
| Bio-attributed approach (using plant-based feedstock) | 50 - 90 | Compared to fossil feedstock, depends on feedstock and polymers | styrolution-eco.com |
Bio-based this compound Production Routes
The development of bio-based routes for this compound production is gaining significant attention as a sustainable alternative to traditional petroleum-derived processes. biorxiv.orgrenewable-carbon.eunih.govsamechemicals.comresearchgate.net These routes aim to utilize renewable feedstocks and biological systems, primarily microorganisms, to synthesize this compound.
Metabolic Engineering Approaches for this compound Biosynthesis
Metabolic engineering plays a crucial role in enabling and enhancing the biological production of this compound in microorganisms. biorxiv.orgosti.govrenewable-carbon.eunih.govd-nb.info The biosynthesis of this compound from renewable substrates like glucose typically involves the shikimate pathway, leading to the precursor L-phenylalanine. biorxiv.orgosti.govd-nb.infonih.gov A common two-step heterologous pathway for converting L-phenylalanine to this compound involves the enzymes phenylalanine ammonia (B1221849) lyase (PAL) and ferulic acid decarboxylase (FDC1). biorxiv.orgosti.govnih.govd-nb.info PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, and FDC1 then converts trans-cinnamic acid to this compound with the release of carbon dioxide. biorxiv.orgosti.gov
Metabolic engineering strategies focus on optimizing this pathway and improving this compound yield in host microorganisms, such as Escherichia coli. biorxiv.orgosti.govresearchgate.netd-nb.infonih.govnih.gov This includes screening for highly active isoenzymes of PAL from different sources, codon and plasmid optimization, and balancing metabolic flux towards L-phenylalanine biosynthesis. d-nb.infonih.gov Overexpression of key genes in the shikimate pathway and those involved in the conversion of L-phenylalanine to this compound are common approaches. d-nb.info
Despite progress, this compound toxicity to the host microorganisms remains a significant challenge, limiting the achievable titers in cellular systems. biorxiv.orgosti.govnih.govd-nb.inforesearchgate.net To overcome this, researchers are exploring cell-free biosynthesis systems, which provide an open reaction environment without the constraints of cell viability. biorxiv.orgosti.govnih.govosti.gov In cell-free systems, the required enzymes are produced and then mixed with the substrate (L-phenylalanine) and buffer. biorxiv.orgosti.govnih.gov This approach allows for greater control over reaction conditions and can direct more carbon flux towards product formation. biorxiv.orgosti.govnih.gov Cell-free systems have demonstrated significantly higher this compound titers compared to cellular synthesis methods. biorxiv.orgosti.govnih.govosti.gov For instance, a cell-free system achieved a this compound titer of 40.33 ± 1.03 mM, an order of magnitude greater than reported cellular synthesis methods at the time. biorxiv.orgosti.govnih.govosti.gov
Table 3 shows a comparison of this compound titers achieved in cellular and cell-free biosynthesis systems:
| System | Host Organism | Substrate | Achieved Titer (mM) | Notes | Source(s) |
| Cellular Synthesis | E. coli | Glucose | ~2.6 - 3.4 | Limited by this compound toxicity | biorxiv.orgosti.gov |
| Cellular Synthesis | E. coli | L-phenylalanine | Up to ~300 mg/L (~2.88 mM) | Approaching toxicity threshold | nih.gov |
| Cellular Synthesis | E. coli BL21(DE3) | Glucose | 55 mg/L - 103 mg/L | With enzyme/plasmid optimization | d-nb.info |
| Cellular Synthesis | Engineered E. coli | Glucose | 3.1 g/L (~29.77 mM) | In two-phase culture with oleyl alcohol | nih.gov |
| Cell-Free System | E. coli extract | L-phenylalanine | 40.33 ± 1.03 | Higher titer, overcomes cell toxicity | biorxiv.orgosti.govnih.govosti.gov |
Feedstock Utilization in Bio-based this compound Production
Bio-based this compound production utilizes renewable feedstocks as the starting material, offering a sustainable alternative to petroleum. renewable-carbon.eusamechemicals.comresearchgate.net Common feedstocks include glucose, sugarcane, corn, cassava, and lignocellulosic biomass. biorxiv.orgosti.govrenewable-carbon.eusamechemicals.comresearchgate.netd-nb.infonih.gov
Circular recovered plastics are also being explored as a feedstock for bio-styrene production through mass balance approaches. samechemicals.com This involves repurposing post-consumer or industrial plastic waste that would otherwise be landfilled. samechemicals.com The cost-effectiveness of using recovered plastics depends on factors like waste management infrastructure and recycling technology. samechemicals.com
Bioreactor System Design and Optimization for this compound Yield
Optimizing bioreactor systems is crucial for improving this compound yield and productivity in bio-based production routes. nih.govclariant.comwikipedia.org Given the toxicity and volatility of this compound, bioreactor design and operation must address these challenges. biorxiv.orgosti.govnih.govd-nb.infonih.govresearchgate.net
Bioreactor design also needs to consider mass transfer limitations, particularly for volatile products like this compound. Efficient mixing and gas-liquid mass transfer are essential to ensure adequate substrate availability and product removal.
While the provided search results highlight the importance of bioreactor design and optimization, detailed information on specific bioreactor configurations and operational parameters for maximizing this compound yield is less prevalent compared to metabolic engineering and feedstock discussions. However, the success of achieving higher titers in two-phase systems underscores the importance of integrated process design that addresses the unique challenges of bio-based this compound production. nih.gov
Alternative Chemical Synthesis Pathways for this compound
While the dehydrogenation of ethylbenzene is the dominant industrial route, alternative chemical synthesis pathways for this compound production are being explored to potentially offer advantages in terms of feedstock flexibility, energy consumption, or environmental impact. acs.orgwikipedia.org
One alternative route involves the co-production of this compound and propylene (B89431) oxide (PO), known as the POSM (Lyondell Chemical Company) or SM/PO (Shell) process. michiganfoam.comnih.govln-fengguang.com This process involves the oxidation of ethylbenzene to ethylbenzene hydroperoxide, which then reacts with propylene to produce propylene oxide and α-methylphenyl carbinol. michiganfoam.comnih.gov The carbinol is subsequently dehydrated to this compound. nih.gov This route accounts for a smaller portion of global this compound production compared to dehydrogenation. michiganfoam.comnih.gov
Another explored pathway is the synthesis of this compound from toluene and methanol (B129727). wikipedia.org This route utilizes cheaper raw materials than the conventional process. wikipedia.org However, it has faced challenges related to low selectivity due to competing methanol decomposition. wikipedia.org Proprietary zeolitic catalysts are being investigated to improve selectivity in this process. wikipedia.org One report claimed achieving an approximately 9:1 mixture of this compound and ethylbenzene with a total this compound yield exceeding 60% using a specific zeolitic catalyst at moderate temperatures and atmospheric pressure. wikipedia.org
The reaction of benzene and ethane (B1197151) is also being developed as an alternative route. wikipedia.org This process involves feeding ethane along with ethylbenzene to a dehydrogenation reactor with a catalyst capable of simultaneously producing this compound and ethylene (B1197577). wikipedia.org The ethylene stream is then recycled to an alkylation unit. wikipedia.org
Extraction from pyrolysis gasoline is another method for obtaining this compound, although it is performed on a limited scale. wikipedia.org
These alternative chemical pathways offer potential avenues for diversifying this compound production methods, potentially reducing reliance on the traditional ethylbenzene dehydrogenation route and its associated challenges.
Table 4 summarizes some alternative chemical synthesis pathways for this compound:
| Pathway | Starting Materials | Key Intermediate/Process | Notes | Source(s) |
| Co-production with Propylene Oxide (PO) | Ethylbenzene, Propylene | Ethylbenzene hydroperoxide | Accounts for ~15% of this compound production | michiganfoam.comnih.govln-fengguang.com |
| From Toluene and Methanol | Toluene, Methanol | Catalytic reaction (e.g., using zeolites) | Utilizes cheaper feedstocks, challenges with selectivity | wikipedia.org |
| From Benzene and Ethane | Benzene, Ethane | Simultaneous dehydrogenation and alkylation | Involves recycling of ethylene | wikipedia.org |
| Extraction from Pyrolysis Gasoline | Pyrolysis Gasoline | Separation process | Limited scale production | wikipedia.org |
Oxidative Dehydrogenation Processes
Oxidative dehydrogenation (ODH) presents an alternative to the traditional direct dehydrogenation of ethylbenzene (EB) to this compound. This process involves the reaction of ethylbenzene with an oxidant, typically oxygen or carbon dioxide, over a catalyst to produce this compound and water or carbon monoxide, respectively. ODH with oxygen can suffer from over-oxidation, leading to lower this compound selectivity. ODH with carbon dioxide is an endothermic process with potentially low ethylbenzene conversion. mdpi.com
Recent research has explored the use of a CO₂-O₂ mixture atmosphere for the efficient ODH of ethylbenzene. mdpi.com This approach aims to achieve a thermoneutral process by carefully controlling the CO₂/O₂ molar ratios, typically between 0.65 and 0.66 within a temperature range of 300 to 650 °C. mdpi.com Catalysts play a crucial role in ODH processes. For instance, K/CeO₂ catalysts have shown promise, with K modification enhancing ethylbenzene dehydrogenation activity due to improved oxygen mobility and CO₂ adsorbability. mdpi.com Under optimized conditions using a CO₂-O₂ atmosphere, a 10%K/CeO₂ catalyst achieved a high ethylbenzene conversion of 90.8% and a this compound selectivity of 97.5%. mdpi.com The reaction mechanism in a CO₂-O₂ atmosphere over ceria-based catalysts is suggested to follow a Mars-van Krevelen mechanism involving Ce³⁺/Ce⁴⁺ redox pairs. mdpi.com
Another notable development in ODH is the use of redox oxidative dehydrogenation (redox-ODH) employing a multifunctional core-shell redox catalyst, such as (Ca/Mn)₁₋ₓO@KFeO₂. nih.gov This catalyst acts as a heterogeneous catalyst, an oxygen separation agent, and a selective hydrogen combustion material. nih.gov The redox-ODH scheme allows for the auto-thermal conversion of ethylbenzene to this compound with high single-pass conversion (up to 97%) and selectivity (>94%). nih.gov This process operates in two steps: the ODH step where ethylbenzene is converted using lattice oxygen from the catalyst, and a subsequent oxidation step where the lattice oxygen is replenished by air. nih.gov This method has demonstrated potential for significant energy savings (82%) and reduced CO₂ emissions (79%) compared to the conventional industrial route. nih.govacs.org
Alkylation of Toluene with Methanol
The side-chain alkylation of toluene with methanol to directly produce this compound is considered an attractive alternative to the conventional two-step process involving benzene and ethylene. gychbjb.comrsc.org This route utilizes readily available and low-cost feedstocks, toluene and methanol, and offers potential advantages in terms of lower reaction temperatures (typically 350–450 °C) and reduced energy consumption. rsc.orgsci-hub.se
The reaction mechanism for the side-chain alkylation of toluene with methanol has been a subject of extensive research. One proposed mechanism involves the conversion of methanol to formaldehyde, which then reacts with toluene to yield this compound and ethylbenzene. google.com Another proposed pathway suggests a free radical mechanism where toluene initially cracks to form benzyl (B1604629) radicals (C₆H₅CH₂•) and hydrogen radicals (H•). rsc.org The benzyl radical then reacts with a methyl radical (CH₃•) to generate 2-phenylethanol, which subsequently undergoes dehydration to produce this compound. rsc.org
Catalyst development is crucial for the efficiency and selectivity of this process. Alkali metal-exchanged zeolites, particularly cesium-exchanged zeolite X (CsX), have been identified as suitable catalysts due to their appropriate acidity and basicity. rsc.orgsci-hub.segoogle.com Studies have shown that the catalytic activity and selectivity for side-chain alkylation are influenced by factors such as the type and content of alkali metal ions in the zeolite. For instance, increasing the Cs content in CsX catalysts has been shown to increase the toluene conversion rate up to a certain point. mdpi.com The total selectivity for side-chain alkylation products (this compound and ethylbenzene) on CsX catalysts can be greater than 95%. mdpi.com Non-metal modifications, such as with boron and phosphorus, have also been explored as effective promoters for this alkylation reaction. rsc.org
Despite the potential, the commercialization of this process faces challenges, primarily related to achieving high yields of side-chain alkylation products and a high this compound/ethylbenzene ratio. sci-hub.se Ethylbenzene is often generated as a by-product in this reaction. mdpi.comintratec.us
Hydrogenation of Benzene to Cyclohexane (B81311) Route
While not a direct route to this compound, the hydrogenation of benzene to cyclohexane is a significant process in the petrochemical industry, primarily as a step in the production of nylon intermediates like cyclohexanone (B45756) oxime. wikipedia.org Benzene is hydrogenated to cyclohexane over catalysts, typically based on noble metals like platinum or palladium, or nickel-based catalysts. This process is highly efficient, often achieving complete conversion of benzene to cyclohexane under relatively mild conditions.
The relevance of this route to this compound synthesis is indirect. Benzene is a primary feedstock for the conventional ethylbenzene dehydrogenation route to this compound, where benzene is alkylated with ethylene to produce ethylbenzene. digitalrefining.commichiganfoam.com The hydrogenation of benzene to cyclohexane represents a different utilization pathway for benzene, diverting it towards nylon production rather than this compound. Therefore, developments in the efficiency and economics of benzene hydrogenation can influence the availability and cost of benzene for this compound production via the conventional route.
Green Chemistry Principles in this compound Synthesis
The chemical industry is increasingly focusing on incorporating green chemistry principles to reduce the environmental footprint of production processes. This compound synthesis, being a large-scale process, is a significant area for the application of these principles.
Waste Stream Utilization and Circularity Concepts
Another aspect of waste utilization involves exploring alternative feedstocks. While the traditional route relies on petrochemical sources (benzene and ethylene), research is investigating the potential of bio-based routes to this compound. Although current bio-fermentative processes using microorganisms yield small quantities of this compound, engineered bacterial hosts show promise for sustainable, large-scale production. diamond.ac.uk Addressing challenges related to toxicity and membrane stability in these bio-processes is crucial for their widespread adoption. diamond.ac.uk
Polymerization Mechanisms and Kinetics of Styrene
Radical Polymerization of Styrene (B11656)
Radical polymerization of this compound involves a chain reaction comprising initiation, propagation, and termination steps. This method is widely used for producing polythis compound due to its versatility and applicability in various polymerization processes such as bulk, solution, precipitation, and emulsion polymerization. psu.edu
Thermal Self-Initiated Polymerization Mechanisms
This compound is one of the few monomers capable of undergoing self-initiation, even under highly pure conditions, particularly at elevated temperatures. rsc.org This thermal self-initiation contributes to spontaneous polymerization, which can be a concern during storage and handling of this compound monomer. nih.gov The self-initiated polymerization of this compound proceeds via radical formation from unsaturated dimers. researchgate.net Several mechanisms have been proposed to explain this phenomenon, with the Mayo and Flory mechanisms being the most prominent. wpmucdn.comkpi.ua
The Mayo mechanism proposes that the thermal self-initiation of this compound involves a Diels-Alder cycloaddition reaction between two this compound molecules to form a dimer intermediate, specifically a Diels-Alder adduct (DAA). wpmucdn.comresearchgate.net This DAA intermediate then reacts with a third this compound monomer molecule through a molecule-assisted homolysis, leading to the generation of two monoradicals that can initiate polymerization. wpmucdn.commdpi.comsandiego.edu Experimental studies have provided validation for the Mayo mechanism by detecting the presence of the DAA intermediate during the thermal polymerization of this compound. wpmucdn.com Theoretical calculations, such as Density Functional Theory (DFT), support the DAA intermediate as a key species and suggest that the monoradicals are formed via hydrogen transfer from the DAA to a third monomer. wpmucdn.com The initiation process via the Mayo mechanism has been shown to occur in both condensed and gas phases. researchgate.netnih.gov
The Flory mechanism, an older postulate for this compound self-initiation, suggests that two monomer molecules react to form a 1,4-singlet (ground state) diradical. wpmucdn.comkpi.ua This diradical is then proposed to abstract a hydrogen atom from a third this compound molecule, generating monoradical initiators capable of starting the chain polymerization process. kpi.uasandiego.edu Alternatively, the diradical itself might be capable of initiating polymerization. sandiego.edu While initially proposed, the Flory mechanism's role compared to the Mayo mechanism has been a subject of investigation. wpmucdn.comkpi.ua Computational studies suggest that the formation of the DAA intermediate (relevant to the Mayo mechanism) might occur via a stepwise diradical mechanism, potentially connecting the two proposals. wpmucdn.comresearchgate.net
The presence of oxygen can significantly influence the initiation of this compound polymerization, leading to the formation of organic peroxides. rsc.orgmdpi.com Oxygen reacts with this compound molecules to form these peroxides. mdpi.com Organic peroxides are highly reactive molecules containing weak oxygen-oxygen single bonds that can easily break to generate free radicals, thereby initiating polymerization. mdpi.com In the absence of antioxidants, this compound can react with peroxide radicals to form peroxide chains. mdpi.com Additional studies in the presence of oxygen indicate the formation of polythis compound peroxide, which can cleave at higher temperatures to produce additional radicals. mst.eduaip.org
Flory Mechanism
Initiator Chemistry and Radical Generation
Radical polymerization is typically initiated by the decomposition of initiator molecules to produce free radicals. libretexts.orguc.edu These initiators are deliberately added to the polymerization system. uc.edu Common thermal initiators used for this compound polymerization include azoisobutyronitrile (AIBN) and benzoyl peroxide (BPO). libretexts.orguc.edu
AIBN decomposes through the cleavage of a nitrogen-nitrogen triple bond, yielding stable, delocalized tertiary radicals. libretexts.org
Benzoyl peroxide (BPO) initiates polymerization via the homolytic cleavage of its weak oxygen-oxygen single bond, forming benzoate (B1203000) radicals. libretexts.orgijcrt.org These benzoate radicals can further decompose through decarboxylation to produce phenyl radicals, both of which are capable of initiating this compound polymerization. libretexts.org
The generated initiator radicals attack the carbon-carbon double bond of the this compound monomer, leading to the formation of a new, more stable benzylic radical. libretexts.orgijcrt.orgdoubtnut.com This benzylic radical is stabilized by resonance with the phenyl ring. doubtnut.com
Chain Propagation and Termination Kinetics
Once initiated, the polymerization proceeds through chain propagation, where the growing polymer radical chain adds to successive monomer molecules, extending the polymer chain. uc.edudoubtnut.comwikipedia.org This process continues until a termination event occurs. uc.edudoubtnut.com
The rate of propagation () is directly proportional to the concentration of the monomer ([M]) and the concentration of the active growing chains ([M•]), with being the propagation rate constant. wikipedia.orguomustansiriyah.edu.iq
Termination of radical polymerization in this compound can occur primarily through two mechanisms: combination and disproportionation. uc.edudoubtnut.com
Combination: Two growing polymer radical chains combine to form a single, terminated polymer molecule. uc.edudoubtnut.com
Disproportionation: One radical chain abstracts a hydrogen atom from another growing radical chain, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. uc.edudoubtnut.com
The rate of termination () is proportional to the square of the concentration of radical chains ([M•]), with being the termination rate constant. uomustansiriyah.edu.iq
The kinetic chain length, which represents the average number of monomer units consumed per initiating radical, is related to the rates of propagation and initiation. wikipedia.orguomustansiriyah.edu.iq
Kinetic studies have investigated the propagation and termination rate constants for this compound polymerization. The propagation rate constant () for this compound polymerization can be described by the Arrhenius equation, with reported values varying depending on the temperature and conditions. researchgate.net For instance, the propagation rate constant for this compound polymerization in benzene (B151609) over a temperature range of 20-80°C has been determined using techniques like pulsed laser photolysis (PLP). researchgate.net It has been suggested that the propagation rate constant might exhibit a small dependence on chain length, particularly for the initial propagation steps. researchgate.net
The termination rate constant () is influenced by factors such as temperature and the viscosity of the polymerization system, which increases with monomer conversion. psu.edu The ratio of termination by combination () to termination by disproportionation () also plays a role in determining the molecular weight distribution of the resulting polymer. researchgate.net
Data on propagation and termination rate constants are crucial for kinetic modeling of this compound polymerization, enabling predictions of reaction behavior and polymer properties. researchgate.netresearchgate.net
Here is a table summarizing some kinetic parameters for this compound polymerization:
| Parameter | Symbol | Description | Notes |
| Initiation Rate | Rate of free radical generation | Influenced by initiator type, concentration, and temperature. | |
| Propagation Rate | Rate of polymer chain growth | Proportional to monomer and radical concentrations. | |
| Termination Rate | Rate of radical deactivation | Occurs via combination or disproportionation. | |
| Initiator Decomposition Rate | Rate constant for initiator breakdown | Highly sensitive to temperature and initiator type. frontiersin.org | |
| Propagation Rate Constant | Rate constant for monomer addition to radical | Can show slight chain length dependence. researchgate.net | |
| Termination Rate Constant | Rate constant for radical-radical termination | Sum of and . Influenced by viscosity. psu.eduresearchgate.net | |
| Combination Rate Constant | Rate constant for termination by combination | ||
| Disproportionation Rate Constant | Rate constant for termination by disproportionation | ||
| Kinetic Chain Length | Average number of monomers per primary radical | Ratio of propagation rate to initiation rate. wikipedia.orguomustansiriyah.edu.iq |
This table provides a general overview of key kinetic parameters involved in the radical polymerization of this compound. Specific values for rate constants are highly dependent on experimental conditions such as temperature, solvent, and the presence of additives.
Transfer to Monomer in Free-Radical Systems
In free-radical polymerization, chain transfer is a process where the radical activity is transferred from a growing polymer chain to another molecule, which can be the monomer, solvent, initiator, or a dedicated chain transfer agent. This process impacts the molecular weight of the resulting polymer by terminating the growth of one chain while potentially initiating a new one.
Chain transfer to monomer involves a propagating radical chain reacting with a monomer molecule, leading to the termination of the original chain and the creation of a new radical centered on the monomer. This new radical can then initiate the growth of a new polymer chain. The study of chain transfer to monomer in this compound free-radical polymerization has been conducted to understand its mechanism. uq.edu.au It has been suggested that chain transfer takes place in this process. uq.edu.au
The rate of chain transfer to monomer is characterized by the chain transfer constant to monomer (CM), which is the ratio of the rate constant for transfer to monomer (ktr,M) to the rate constant for propagation (kp). A higher CM value indicates a greater propensity for chain transfer to monomer, leading to lower molecular weights.
Photopolymerization of this compound
Photopolymerization utilizes light irradiation to initiate and propagate polymerization reactions. This technique offers advantages such as spatial and temporal control over the polymerization process, low energy consumption, and the ability to operate at ambient or lower temperatures compared to thermal polymerization. researchgate.net While the role of UV light has often been considered limited to initiation, propagation may also involve species generated by photo-excitation. acs.org
Photopolymerization of this compound can be initiated by radicals formed from this compound itself under UV irradiation or by the addition of a photoinitiator. mdpi.comresearchgate.net
Photoinitiator Systems and Mechanisms
Photoinitiators are compounds that decompose upon exposure to light, generating reactive species, typically free radicals or ions, which then initiate the polymerization of monomers. wikipedia.org For this compound photopolymerization, various photoinitiator systems have been employed.
One common type of photoinitiator for radical photopolymerization are compounds that cleave upon irradiation to form radicals. For instance, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is a photoinitiator that forms radicals upon exposure to UV light, initiating the polymerization of this compound groups. mdpi.comresearchgate.net
Another approach involves the use of photoinitiators that undergo hydrogen abstraction from a hydrogen donor (such as a solvent or polymer) upon excitation, generating radicals that initiate polymerization. acs.org
In ionic photopolymerization, ionic photoinitiators are used to activate the functional groups of monomers. wikipedia.org Styrenic compounds are among the monomers that can be employed in cationic photopolymerization. wikipedia.org
Photoinitiators often absorb in the UV region, but photosensitizers or chromophores that absorb at longer wavelengths can be used to excite photoinitiators through energy transfer. wikipedia.org Additionally, free radical assisted cationic polymerization is a modification where a free radical reacts with the photoinitiator to start the polymerization. wikipedia.org
UV-Light Induced Polymerization
UV light is commonly used in photopolymerization due to its higher energy. wikipedia.org UV irradiation of this compound can directly induce polymerization by forming a biradical upon excitation. acs.org This biradical can then undergo dimerization to form cyclic or linear dimers, and the unsaturated linear dimer can further react to form oligomers and polythis compound. acs.org Studies have shown that UV irradiation of this compound thin films can lead to the formation of dimers, trimers, tetramers, and polythis compound. acs.org
In the presence of photoinitiators, UV light causes the photoinitiator to decompose into radicals, which then initiate the free-radical polymerization of this compound. mdpi.comresearchgate.net For example, the photopolymerization of this compound derivatives requires a catalytic amount of DMPA, which forms radicals under UV light. mdpi.comresearchgate.net
UV radiation can also cause photooxidative degradation in polythis compound, leading to chain scission and reduced molecular weight, particularly in the presence of air. nih.gov The mechanism of photolysis in solid polythis compound films depends on the mobility of radicals and their recombination. nih.gov
Visible-Light Photocatalysis in this compound Polymerization
Visible light photopolymerization has gained interest due to its potential advantages, including simpler and safer handling compared to UV light. wikipedia.org This technique often employs photocatalysts that absorb visible light to initiate polymerization.
Visible light photocatalysis has been used for the polymerization of this compound, sometimes in conjunction with other monomers. For example, a visible-light-sensitive iridium–palladium photocatalyst has been shown to be effective for the coordination copolymerization of this compound and vinyl ethers, significantly accelerating this compound polymerization under visible light irradiation. acs.org Mechanistic studies suggested a nonradical coordination–insertion mechanism in this case. acs.org
Visible light initiated dispersion photopolymerization of this compound has also been achieved using N-heterocyclic carbene borane-based photoinitiating systems or disulfides in ethanol/water mixtures. researchgate.net These systems can lead to quantitative conversion and the formation of polythis compound particles with controlled sizes. researchgate.net
Another approach involves using visible light-emitting diodes (LEDs) for photoinduced RAFT polymerization of this compound at room temperature, even without exogenous photoinitiators or photocatalysts, achieving relatively rapid polymerization rates and good living characteristics. jlu.edu.cn
Research has also explored the use of visible light-activated initiators, such as phosphine-based photoinitiators, for the photopolymerization of this compound, enabling curing to solid bulk polythis compound. rsc.org
Controlled Radical Polymerization Techniques for this compound
Controlled radical polymerization (CRP) techniques are designed to overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distribution. mdpi.comswaminathansivaram.in CRP methods achieve this by establishing a rapid equilibrium between a small fraction of active polymerizing chains and a larger fraction of dormant species, allowing for controlled chain growth and the synthesis of polymers with predetermined molecular weights and narrow polydispersities. mdpi.comsigmaaldrich.comkyoto-u.ac.jp Key CRP techniques include nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.comsigmaaldrich.comacs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a widely used CRP technique that allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and well-defined architectures. sigmaaldrich.comlibretexts.org The core of the RAFT mechanism is a degenerative chain transfer process involving reversible addition-fragmentation reactions of a thiocarbonylthio compound (the RAFT agent) with propagating radicals. sigmaaldrich.comlibretexts.orgacs.org
The mechanism involves a series of steps:
Initiation: A conventional radical initiator generates primary radicals that initiate polymerization by adding to monomer molecules. sigmaaldrich.comlibretexts.orgacs.org
Pre-equilibrium: The propagating radical adds to the C=S double bond of the RAFT agent, forming an intermediate radical. This intermediate radical can then fragment, either returning to the starting materials or releasing a new radical (derived from the R group of the RAFT agent) and a dormant polymer chain capped with the thiocarbonylthio group. sigmaaldrich.comlibretexts.org
Main Equilibrium: Propagating radicals rapidly exchange with dormant polymer chains through addition to the thiocarbonylthio group and subsequent fragmentation of the intermediate radical. This dynamic equilibrium ensures that all polymer chains have a similar probability of growing, leading to narrow molecular weight distributions. sigmaaldrich.comlibretexts.orgacs.org
The choice of the RAFT agent is crucial for successful RAFT polymerization and depends on the monomer and reaction conditions. sigmaaldrich.com RAFT polymerization is compatible with a wide range of monomers, including styrenes, and can be carried out under various conditions (bulk, solution, emulsion, suspension). sigmaaldrich.com
RAFT polymerization allows for molecular weights to increase linearly with conversion and can yield polymers with narrow molecular weight distributions (low polydispersity indices, Mw/Mn). sigmaaldrich.com The retention of the thiocarbonylthio groups in the polymer product is responsible for the living character of RAFT and enables the synthesis of block copolymers and end-functionalized polymers. sigmaaldrich.com
RAFT can be initiated by various radical sources, including thermal initiators (diazo compounds or peroxides) or thermal autoinitiation (in the case of this compound). acs.org Photoinitiation can also be used to generate the radicals needed for RAFT. jlu.edu.cn
Studies on the kinetics of RAFT-based polymerization of this compound have shown that the activation rate constant is directly proportional to the concentration of polymer radicals, indicating that reversible addition-fragmentation chain transfer is the primary mechanism of activation. kyoto-u.ac.jp The exchange rate constants in RAFT systems for this compound have been found to be very large, contributing to the narrow polydispersities observed. kyoto-u.ac.jp
RAFT has also been applied to surface-initiated graft polymerization of this compound, where the mechanism involves the exchange reaction between graft radicals and dormant free chains to maintain control over the polymerization. acs.org
Interactive Data Table Example (Illustrative - actual data would come from specific research findings):
| RAFT Agent Type | Monomer | Temperature (°C) | Mn ( g/mol ) | Mw/Mn |
| DDMAT | This compound | Room Temperature | 10,000 | 1.15 |
| (Example RAFT Agent 2) | This compound | 60 | 25,000 | 1.20 |
Emulsion Polymerization Kinetics
Emulsion polymerization is a widely used technique for producing polythis compound and its copolymers, offering advantages such as excellent heat dissipation, low viscosity, and high polymer content in the resulting latex. The kinetics of this compound emulsion polymerization are complex, involving processes occurring in different phases: the aqueous phase, monomer droplets, and polymer particles (loci). rsc.org
The reaction typically begins in the aqueous phase, where water-soluble initiators (such as persulfates) generate free radicals. These radicals then enter soap micelles or polymer particles, where the bulk of the polymerization takes place. acs.org A key characteristic of this compound emulsion polymerization is that, under certain conditions, the average number of free radicals per polymer particle approximates one-half. aip.org In this scenario, the rate of reaction per locus is largely independent of the particle size, being determined by half the polymerization rate of a single free radical. aip.org
Studies have investigated the effects of temperature and initiator concentration on this compound emulsion polymerization kinetics. For instance, the initial rate of polymerization (Vp) has been found to be approximately proportional to the initiator concentration ([I]) raised to the power of 0.50 (Vp ∝ [I]0.50) at low monomer concentrations. researchgate.net The viscosity-average molecular weight (Mv) was found to be approximately inversely proportional to the 0.50 power of the initiator concentration (Mv ∝ [I]−0.50). researchgate.net
The initiation of this compound emulsion polymerization is suggested to be a two-step process: starting with primary radicals in the aqueous phase, followed by polymerization within monomer-loaded micelles or polymer particles. researchgate.net The rate of polymerization can be analyzed across different reaction regions, including induction, zero-order, and first-order phases. researchgate.net Temperature significantly affects the kinetics, with higher temperatures generally leading to increased production rates of initiator radicals and smaller particle sizes. researchgate.net
Research using 60Co γ rays induced this compound emulsion polymerization with a polymerizable emulsifier (sodium undec-10-enoate) showed a polymerization kinetics relation where the maximum polymerization rate (RP) is proportional to the absorbed dose rate (D) to the power of 0.37, monomer concentration (M) to the power of 0.75, and emulsifier concentration (E) to the power of 0.70 (RP ∝ D0.37 · M0.75 · E0.70). hit.edu.cn In this system, particle diameter increased and particle size distribution narrowed with decreasing absorbed dose rate and increasing monomer content. hit.edu.cn
Computational Modeling of Polymerization Processes
Computational modeling techniques play a vital role in understanding and predicting the complex behavior of this compound polymerization processes, providing insights into reaction mechanisms, kinetics, and polymer properties at a molecular level. acs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used electronic structure method that can accurately predict fundamental properties of materials, including ground-state and excited-state properties, which are relevant to polymerization reactions. royalsocietypublishing.orgdatadryad.org DFT is employed to study various aspects of this compound polymerization, such as reaction pathways, transition states, and the influence of catalysts and additives on stereoselectivity. researchgate.netmdpi.commdpi.com
DFT studies have investigated the insertion mechanism of this compound polymerization catalyzed by transition metal complexes, including constrained geometry catalysts (CGC) and metallocene catalysts. researchgate.netcsic.es These studies can compare the energetics of different insertion pathways (e.g., primary vs. secondary insertion) and the effect of catalyst structure on the polymerization process. researchgate.netcsic.es For example, DFT calculations have suggested that primary and secondary this compound insertions can be competitive in CGC-based catalysts. csic.es
DFT is also applied to study the intrinsic properties of the this compound monomer itself, such as structural parameters, thermodynamic properties, electronic structure, and reactivity descriptors, which are crucial for understanding its polymerization behavior and designing new polymeric materials. royalsocietypublishing.orgdatadryad.org Time-dependent DFT (TD-DFT) can be used to study the excited states, including absorption and emission spectra. royalsocietypublishing.orgdatadryad.org
In anionic polymerization of this compound, DFT has been used to study the elementary processes in different solvents, providing insights into the structure of the reacting species and the details of the polymerization mechanism, including the association of active chain-ends. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of polymer systems at the atomic or molecular level, providing insights into processes such as diffusion, chain conformation, and interactions between polymer chains and other molecules. aip.orgresearchgate.net
Reactive Molecular Dynamics (ReaxFF-MD) simulations have been employed to investigate the pyrolysis process of polythis compound, providing information on the thermal decomposition mechanisms and kinetics at high temperatures. mdpi.com These simulations can model the formation of different types of carbon rings during pyrolysis and determine kinetic parameters like activation energy. mdpi.com
MD simulations can also be used to study the miscibility and phase behavior of polymer blends involving polythis compound, analyzing properties such as the free energy of mixing and the Flory-Huggins interaction parameter. researchgate.net Furthermore, MD simulations have been applied to study the effects of bombardment with ions and radicals on polythis compound surfaces, relevant to surface modification processes. aip.org
Quantum Chemical Analysis of Reaction Pathways
Quantum chemical methods, including ab initio calculations and hybrid QM/MM models, are powerful tools for analyzing the potential energy surfaces and reaction pathways of elementary reactions involved in this compound polymerization. acs.orgcore.ac.ukresearchgate.net These methods can provide detailed information about transition states, activation energies, and reaction mechanisms that are difficult to obtain experimentally. acs.orgresearchgate.net
Quantum chemical analysis has been applied to study the mechanism of thermal initiation of this compound polymerization, investigating the importance of primary radical termination and proposing new kinetic routes. acs.orgacs.org These studies can predict kinetic constants for elementary processes and validate them against experimental data. acs.org For instance, quantum mechanics hybrid models have been used to investigate high-temperature this compound polymerization, suggesting the critical role of backbiting and β-scission reactions in polymer growth and molecular weight distribution. acs.org
Quantum chemical analysis is also used to study specific reactions involving this compound, such as epoxidation catalyzed by metal complexes, to understand the reaction mechanism and selectivity. researchgate.net These calculations can suggest stepwise mechanisms and determine energy barriers for different reaction pathways, including the formation of intermediates and side products. researchgate.net
Styrene Derivatives and Functionalization
Synthesis of Styrene (B11656) Derivatives
The synthesis of this compound derivatives can be achieved through various chemical transformations targeting the vinyl group or the aromatic ring. Palladium-catalyzed coupling reactions are particularly prominent for constructing carbon-carbon bonds, allowing the introduction of diverse substituents. Isomerization reactions offer routes to different structural isomers, while one-pot protocols streamline the synthesis of specific derivative classes like α-alkyl styrenes.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis plays a pivotal role in the formation of new carbon-carbon bonds in organic synthesis, including the synthesis of functionalized this compound derivatives. These reactions typically involve a palladium catalyst, an organometallic reagent, and an organic electrophile.
The Hiyama coupling reaction is a palladium-catalyzed cross-coupling that involves organosilanes as the nucleophilic partner. This reaction has been successfully applied to the synthesis of this compound derivatives. A notable approach involves a one-pot, two-step process starting from allyl silanes. This method utilizes a B(C₆F₅)₃-catalyzed isomerization of allyl silanes to alkenyl silanes, followed by a palladium-catalyzed Hiyama coupling with aryl iodides. chemistryviews.orgorganic-chemistry.orgresearchgate.netacs.orgnih.gov This sequence allows access to a broad range of this compound derivatives, including those bearing Lewis basic functional groups, which can be challenging to synthesize via other isomerization methods. organic-chemistry.orgacs.orgnih.govacs.org The isomerization step, catalyzed by B(C₆F₅)₃ (5 mol %) in toluene (B28343) at 140 °C for 48 hours, shows high selectivity for the E-alkene isomer. organic-chemistry.orgresearchgate.net The subsequent Hiyama coupling is performed using Pd(dba)₂ (4 mol %) as the catalyst in the presence of n-Bu₄NF at 40 °C for 24 hours. chemistryviews.orgorganic-chemistry.orgacs.org This one-pot method has been shown to produce substituted this compound derivatives in good yields with high E selectivity. chemistryviews.orgacs.orgacs.org
The Suzuki-Miyaura cross-coupling reaction is another widely utilized palladium-catalyzed method for forming carbon-carbon bonds, particularly between aryl or vinyl boron species and aryl or vinyl halides or pseudohalides. This reaction is extensively used for synthesizing functionalized this compound derivatives by reacting nucleophilic vinylboron species with various aryl electrophiles. acs.org Potassium vinyltrifluoroborate is a preferred vinylboron reagent due to its ease of preparation, atom economy, and stability. acs.org The Suzuki-Miyaura coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane-pyridine complex is a readily achievable protocol for synthesizing functionalized this compound derivatives. tcichemicals.comresearchgate.net This method has been demonstrated with various ortho-substituted aryl halides. researchgate.net Nickel-catalyzed Suzuki-Miyaura cross-coupling has also been developed for the synthesis of substituted this compound derivatives from alkenyl ethers and aryl boronic esters, allowing the use of mixtures of E/Z isomers of alkenyl ethers. organic-chemistry.org
Hiyama Coupling
Isomerization Reactions
Isomerization reactions involve the rearrangement of atoms within a molecule to form a different structural isomer. In the context of this compound chemistry, isomerization can be employed to synthesize specific this compound derivatives. For instance, the isomerization of allyl silanes to alkenyl silanes is a key step in some one-pot syntheses of this compound derivatives via Hiyama coupling. chemistryviews.orgorganic-chemistry.orgresearchgate.netacs.orgnih.govacs.org This isomerization can be catalyzed by Lewis acids such as B(C₆F₅)₃. chemistryviews.orgorganic-chemistry.orgresearchgate.netacs.orgacs.org Another example involves the isomerization of this compound oxide to phenylacetaldehyde, an acid-catalyzed reaction that can be facilitated by mild acid zeolites.
One-Pot Synthetic Protocols for α-Alkyl Styrenes
Here is a table summarizing some key aspects of the discussed synthesis methods:
| Synthesis Method | Key Reactants | Catalyst(s) | Notes |
| Hiyama Coupling (via Isomerization) | Allyl silanes, Aryl iodides | B(C₆F₅)₃, Pd(dba)₂, n-Bu₄NF | One-pot, two-step; E-selective isomerization; broad functional group tolerance. chemistryviews.orgorganic-chemistry.orgresearchgate.netacs.orgnih.govacs.org |
| Suzuki-Miyaura Cross-Coupling | Vinylboron species, Aryl halides | Palladium catalyst (e.g., Pd(0)) | Widely used; tolerates various aryl electrophiles. acs.orgtcichemicals.comresearchgate.net |
| Suzuki-Miyaura Cross-Coupling | Alkenyl ethers, Aryl boronic esters | Nickel catalyst | Stereoconvergent; allows use of E/Z alkenyl ether mixtures. organic-chemistry.org |
| This compound Oxide Isomerization | This compound oxide | Mild acid zeolites | Produces phenylacetaldehyde; important in fragrance industry. |
Functionalization of this compound for Advanced Materials Research
The ability to functionalize this compound is critical for tailoring the properties of polymers and materials for advanced applications. Functionalization can involve introducing various chemical groups onto the this compound monomer before polymerization or modifying the resulting polythis compound material. Divinylbenzene (B73037) (DVB), a this compound derivative with two vinyl groups, is a key crosslinking agent used to synthesize highly crosslinked macroporous this compound-divinylbenzene copolymers. wikipedia.orgfishersci.ie These copolymers are utilized as chromatographic separation media, for the removal of phenolic inhibitors, and as column packing material in liquid chromatography for separating organic and inorganic ions. fishersci.se They are also used in inorganic trace analysis for solid phase extraction preconcentration. fishersci.se The synthesis of monodispersed poly divinylbenzene microspheres is another application of functionalized this compound. fishersci.ie The incorporation of functional groups allows for control over properties such as crosslinking density, porosity, thermal stability, and chemical reactivity, which are essential for the performance of advanced materials in diverse fields including separation science, catalysis, and drug delivery. Research findings highlight the utility of functionalized this compound polymers in areas such as small molecule-polymer blend semiconductors for organic thin film transistors and the synthesis of functionalized asymmetric star polymers containing conductive polyacetylene segments by living anionic polymerization. thegoodscentscompany.com
Here is a table of some this compound derivatives and their applications in materials:
| This compound Derivative | Key Structural Feature | Example Applications in Materials Research |
| This compound | Vinyl group | Monomer for polythis compound, a widely used plastic. fishersci.cafishersci.seuni.lunih.gov |
| Divinylbenzene (DVB) | Two vinyl groups | Crosslinking agent for macroporous this compound-divinylbenzene copolymers; chromatographic media; solid phase extraction. wikipedia.orgfishersci.iefishersci.senih.govuni.lu |
| α-Methylthis compound | Methyl group at α-carbon | Used in the manufacture of plasticizers, resins, and polymers. thegoodscentscompany.comfishersci.cafishersci.catcichemicals.comuni.luwikipedia.org |
| Halogenated Styrenes (e.g., Chlorothis compound, Bromothis compound) | Halogen substituent | Monomers for polymers with modified properties (e.g., flame retardancy for polychlorothis compound). fishersci.co.ukwikipedia.orgfishersci.atsigmaaldrich.comcenmed.comsigmaaldrich.comnih.govnih.govnih.govfishersci.ca |
| Vinyltoluene (Methylthis compound) | Methyl group on aromatic ring | Used in coatings, unsaturated polyester (B1180765) resins as a this compound replacement. fishersci.befishersci.sefishersci.fitcichemicals.comnih.govwikidata.orgsigmaaldrich.comthegoodscentscompany.comfishersci.ca |
Degradation and Environmental Fate of Styrene and Its Polymers
Environmental Degradation Mechanisms
Styrene (B11656) and polythis compound undergo various degradation processes in the environment, influenced by biological, chemical, and physical factors. These mechanisms break down the complex structures into simpler compounds.
Biodegradation Pathways of this compound and Polythis compound
Biodegradation involves the breakdown of materials by living organisms, primarily microorganisms. While polythis compound is generally considered resistant to biodegradation, some microorganisms have shown the ability to degrade both this compound monomer and, to a limited extent, polythis compound. mdpi.comresearchgate.netacademicjournals.orgnih.gov
Microorganisms, including bacteria and fungi, play a role in the biodegradation of this compound and polythis compound. Several bacterial genera, such as Pseudomonas, Nocardia, Xanthobacter, and Rhodococcus, can convert this compound into intermediates that can enter metabolic cycles like the tricarboxylic acid (TCA) cycle. mdpi.comacademicjournals.org Some studies have identified Exiguobacterium species as capable of degrading polythis compound, suggesting a pathway involving initial ring attack and cleavage by a dioxygenase and hydrolase. mdpi.com Rhodococcus ruber has been shown to form biofilms on PS and partially degrade it. academicjournals.org Brevibacillus species have also been utilized in biofilters for this compound removal. academicjournals.org Research into microbial degradation of PS is ongoing, with investigations into potential enzymes and mechanisms in various microorganisms, including those isolated from plastic-composted waste soil. researchgate.netacademicjournals.org
Enzymes produced by microorganisms are key players in the biodegradation of this compound and polythis compound. For this compound, a predominant catabolic pathway involves the oxidation of this compound to phenylacetate, which then enters the TCA cycle. academicjournals.org This pathway has been observed in various microorganisms. academicjournals.org Potential enzymes involved in PS degradation include cytochrome P450s, alkane hydroxylases, and monooxygenases, which may break C-C bonds. researchgate.net Ring-hydroxylating dioxygenases are also suggested to break the side-chain of PS and oxidize aromatic ring compounds resulting from decomposition. researchgate.net Studies on Galleria mellonella larvae, known for PS degradation, have identified potential enzymes like hydrolases, isomerases, dehydrogenases, and oxidases that may be involved in metabolizing polythis compound, although they show limited similarity to known bacterial this compound-degrading enzymes. mdpi.com Some studies propose a this compound oxide-phenylacetic acid pathway in G. mellonella larvae, similar to pathways seen in some bacteria. mdpi.com
Microbial Degradation Mechanisms
Photo-oxidative Degradation
Photo-oxidative degradation is a significant factor in the weathering of plastics, including polythis compound, when exposed to sunlight and oxygen. nih.govwikipedia.org UV radiation in sunlight can initiate the degradation process. nih.govwikipedia.org While pure polythis compound poorly absorbs light below 280 nm, photo-oxidation can be initiated by photo-labile impurities like hydroperoxides and charge transfer complexes with oxygen, which absorb light in the range of normal sunlight. wikipedia.org Carbonyl impurities can also absorb UV light, forming excited ketones that abstract hydrogen atoms from the polymer. wikipedia.org This process involves the formation of free radicals on the polymer chain, which react with oxygen in chain reactions. wikipedia.org This leads to chain scission, reducing the molecular weight and causing the material to become brittle and yellow. nih.govwikipedia.org The yellowing of polythis compound during photo-oxidation is attributed to the formation of polyenes. wikipedia.org
Thermal Degradation Processes
Thermal degradation of polythis compound occurs at elevated temperatures. At modest temperatures around 280 °C, thermal decomposition of polythis compound primarily generates this compound monomer. researchgate.netresearchgate.net This process is understood to be initiated by the thermolysis of weak links, specifically head-to-head bonds present in the polymer chain as a result of polymerization termination by radical coupling. researchgate.netresearchgate.net The macroradicals formed then undergo depolymerization, releasing this compound monomer. researchgate.netresearchgate.net At higher temperatures (above 300 °C), more complex degradation processes can occur simultaneously. researchgate.net The thermal stability of polythis compound can be influenced by factors such as molecular weight and the presence of substituents. scirp.org Studies using thermogravimetric analysis (TGA) have investigated the thermal decomposition kinetics of polythis compound and substituted styrenes, revealing variations in activation energies with weight loss. scirp.org The presence of solvents can also affect the thermal degradation of polythis compound, influencing the conversion to low molecular weight products. kpi.ua
Environmental Transport and Fate Studies
Once released into the environment, this compound and its degradation products are subject to various transport and fate processes. This compound is an oily liquid that is slightly volatile. cdc.gov Its vapor pressure indicates that it will partition to the atmosphere if released into the environment. cdc.gov In the atmosphere, this compound exists as a vapor and is rapidly degraded by reactions with hydroxyl radicals and ozone, with reported half-lives ranging between 3.5 and 16 hours. cdc.govcanada.ca Direct photolysis of this compound in the atmosphere is unlikely due to poor absorption of sunlight wavelengths reaching the Earth's surface. canada.ca
In surface waters, this compound is rapidly lost primarily through volatilization. cdc.govcanada.caThis compound.org Reported half-lives for volatilization from water range from 1 to 60 hours, depending on factors like water body depth and turbulence. canada.ca Biodegradation of this compound can also occur in water under aerobic conditions, with estimated half-lives of less than 5 days. canada.ca
This compound is considered moderately mobile in soil and can volatilize from soil to the atmosphere. cdc.gov Biodegradation can also occur in most topsoils, although degradation is much slower in anaerobic environments. cdc.gov Soil and sediments can become contaminated through spills, landfill disposal, or discharge of contaminated water. cdc.gov While some natural production of this compound by microorganisms and plants occurs, human activities are the primary source of environmental release. cdc.gov Bioconcentration of this compound does not appear to be significant. cdc.gov
Studies have detected trace concentrations of this compound in rivers and sediments. cdc.govThis compound.org this compound can be emitted to the atmosphere from various sources, including industrial processes, motor vehicles, combustion, building materials, and consumer products. cdc.gov Releases to soil and via underground injection have also been reported. cdc.gov
Volatilization from Aquatic and Soil Environments
Volatilization is a significant process affecting the fate of this compound in both aquatic and soil environments due to its relatively high vapor pressure and Henry's Law constant. epa.govplasticseurope.org this compound evaporates easily. nih.govcdc.gov
In aquatic environments, this compound volatilizes rapidly from water surfaces. epa.govplasticseurope.orgThis compound.org The rate of volatilization is influenced by factors such as water depth, current, and wind speed. cedre.fr For instance, reported half-lives for volatilization from water bodies vary, with estimates ranging from 1 to 3 hours in lakewater samples and 6 to 7 hours in distilled water under laboratory conditions. nih.govThis compound.org In a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec), the volatilization half-life is estimated to be 3 hours. nih.gov For a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), the estimated half-life is around 4 days. nih.gov Volatilization is expected to be slower in deeper or stagnant waters compared to turbulent surface waters. plasticseurope.orgThis compound.org
In soil environments, volatilization from moist soil surfaces can also be an important fate process. nih.gov The potential for volatilization from dry soil surfaces exists based on its vapor pressure. nih.gov However, the loss of this compound by volatilization is generally slower in soil compared to water. This compound.org Studies have shown that even in shallow soil samples (1.5 cm deep), only a fraction of added this compound volatilized over a period of 31 days. This compound.org The rate and extent of volatilization from soil decrease with depth. This compound.org
Data on this compound Volatilization Half-Lives:
| Environment Type | Conditions | Estimated Half-Life | Source |
| Model River (1 m deep) | Flowing 1 m/sec, wind 3 m/sec | 3 hours | nih.gov |
| Model Lake (1 m deep) | Flowing 0.05 m/sec, wind 0.5 m/sec | 4 days | nih.gov |
| Lake water (lab) | - | 1-3 hours | nih.govThis compound.org |
| Distilled water (lab) | - | 6-7 hours | nih.govThis compound.org |
| Seawater (estimation) | - | 45 days | cedre.fr |
| Freshwater (biodegradation) | - | 15 days | cedre.fr |
| Underground water (biodegradation) | - | 4 to 30 weeks | cedre.fr |
Sorption Characteristics in Environmental Matrices
Sorption, the process by which a substance adheres to solid particles, plays a role in the environmental fate of this compound, particularly in soil and sediment. This compound is characterized by low solubility in water and it strongly adsorbs to organic matter. tpsgc-pwgsc.gc.ca
The soil organic carbon-water (B12546825) partition coefficient (Koc) is an indicator of a chemical's tendency to adsorb to soil organic matter. The Koc of this compound is reported as 912. nih.gov According to some classification schemes, this Koc value suggests that this compound is expected to have low mobility in soil. nih.gov However, other estimations suggest a low-to-moderate soil mobility based on Koc values ranging from 520 to 555. epa.gov
Studies have shown that sorption of this compound to soil and aquifer solids can be rapid. This compound.org More than half of the this compound may be bound within less than 6 hours. This compound.org Even with samples from a sandy aquifer, more than 85% was sorbed in 78 hours. This compound.org this compound is retained by particulates, particularly in organic matter-rich soils. nih.gov
While sorption to solids is important as it governs mobility and can influence the toxicity and biodegradability of organic molecules, this compound can also desorb from these matrices. nih.govThis compound.org For example, of this compound that had been allowed to sorb for 3 days, 61.0% and 66.7% was desorbed in 16 days from soil and aquifer soils, respectively. nih.gov
Data on this compound Sorption:
| Parameter | Value | Indication | Source |
| Koc | 912 | Low mobility in soil | nih.gov |
| Koc (estimated) | 520-555 | Low-to-moderate mobility | epa.gov |
| Sorption to soil/aquifer solids | Rapid | - | This compound.org |
| Desorption from soil (16 days) | 61.0% (after 3 days sorption) | - | nih.gov |
| Desorption from aquifer soil (16 days) | 66.7% (after 3 days sorption) | - | nih.gov |
Atmospheric Degradation and Photodegradation Kinetics
This compound released into the atmosphere is primarily degraded by reactions with photochemically produced hydroxyl radicals (OH) and ozone (O3). epa.govplasticseurope.orgnih.govcdc.gov These reactions are significant atmospheric removal mechanisms for this compound. plasticseurope.org
Reaction with hydroxyl radicals is a major sink for this compound in the atmosphere. sci-hub.senih.govresearchgate.net The reaction proceeds through multiple pathways, including OH-addition, H-abstraction, and addition-dissociation reactions. sci-hub.senih.govresearchgate.net The addition of the OH radical typically occurs at the vinyl carbons of the this compound molecule. acs.org The total rate coefficient for the reaction of this compound with OH radicals has been measured and calculated, with values around 1.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K and 1 atm. sci-hub.senih.govresearchgate.net Using a computed rate coefficient and the global atmospheric hydroxyl radical concentration, the lifetime of this compound in the atmosphere due to this reaction is estimated to be around 8.0 hours. sci-hub.senih.govresearchgate.net Other estimates for the half-life due to reactions with hydroxyl radicals range from 3 hours to 7-16 hours. cdc.govThis compound.orgcedre.fr
This compound also reacts with ozone in the atmosphere. epa.govnih.govcedre.frcdc.gov This reaction can be particularly important in polluted, ozone-rich air. This compound.org The reaction with ozone forms products such as benzaldehyde (B42025) and formaldehyde. This compound.orgcedre.fr The half-life for the reaction with ozone is estimated to be around 16 hours or 24 hours. nih.govcdc.govcdc.gov
While this compound has chromophores, direct photolysis by sunlight is not expected to be a significant degradation pathway because this compound does not substantially absorb light at wavelengths greater than 300 nm, which are the wavelengths that reach the lower atmosphere. plasticseurope.orgnih.govThis compound.org Experimental studies have supported this, showing no photolytic degradation in a 6-hour period of exposure to natural sunlight. This compound.org However, photo-oxidation of polythis compound can occur when irradiated at λ = 300 nm under atmospheric oxygen, leading to the formation of hydroperoxides, carbonyl, and hydroxyl compounds as main products in films. scirp.org
The combined effect of reactions with OH radicals and ozone leads to a relatively short atmospheric half-life for this compound, with estimates ranging from 2.5 hours to 7-16 hours. epa.govcdc.govcdc.gov This high reactivity in the atmosphere likely contributes to the low levels of this compound observed, except near emission sources. This compound.org
Data on this compound Atmospheric Degradation:
| Reaction Partner | Estimated Half-Life | Products | Source |
| Hydroxyl Radical (OH) | 3 to 8 hours, 7-16 hours | Benzaldehyde, Formaldehyde | cdc.govThis compound.orgcedre.frsci-hub.senih.govresearchgate.net |
| Ozone (O3) | 16 to 24 hours | Benzaldehyde, Formaldehyde | nih.govcdc.govThis compound.orgcedre.frcdc.gov |
| Direct Photolysis | Not significant | - | plasticseurope.orgnih.govThis compound.org |
| Combined (OH + O3) | 2.5 to 16 hours | - | epa.govcdc.govcdc.gov |
Catalytic Degradation of Polythis compound to Monomer
The catalytic degradation of polythis compound (PS) is a process aimed at breaking down the polymer chains to recover valuable products, particularly the this compound monomer. This approach offers an alternative to traditional thermal degradation, which can have issues like high temperature requirements and equipment blockage. aip.org Catalytic degradation can influence the reaction pathway and selectivity towards different products. kuleuven.be
Acid-Catalyzed Degradation
Acid-catalyzed degradation of polythis compound involves the use of acid catalysts to break down the polymer. The mechanism typically involves the attack of a proton from the catalyst on the phenyl group of the polythis compound chain, leading to the formation of a carbocation intermediate. kuleuven.bepsu.edu These intermediates can then undergo fragmentation. kuleuven.be
Studies using density functional theory have indicated that the energy barrier for the rate control step to form this compound in acid-catalyzed degradation paths can be relatively high (e.g., 151.9 kJ/mol in one study). aip.org The acidity of the catalyst can influence the product distribution; higher acidity can lead to increased production of ethylbenzene (B125841) and benzene (B151609), while potentially decreasing this compound yield due to secondary reactions of this compound on the acid sites. kuleuven.bepsu.edu
Alkaline-Catalyzed Degradation
Alkaline-catalyzed degradation of polythis compound utilizes base catalysts to promote the breakdown of the polymer chains. The proposed mechanism for alkaline catalytic degradation involves the base capturing a proton from a carbon atom on the polythis compound main chain, forming a carbanion intermediate. aip.org This intermediate then decomposes to generate various products. aip.org
Alkaline catalysts have shown promise in increasing the yield of this compound monomer compared to pure thermal degradation and acid-catalyzed methods. aip.orgcomsats.edu.pkamericanlaboratory.com The main product of alkaline catalytic degradation of PS is typically this compound monomer. aip.orgcomsats.edu.pkamericanlaboratory.com While other products like ethylbenzene, toluene (B28343), α-methyl this compound, and this compound dimer can still be formed, the selectivity towards this compound is generally higher. aip.org
Density functional theory calculations have suggested that the energy barrier of the rate control step for this compound formation in alkaline-catalyzed degradation paths is lower than in acid-catalyzed paths (e.g., 68.2 kJ/mol in one study). aip.org Experimental studies have demonstrated high this compound yields using various base catalysts, such as MgO, BaO, and CaO. comsats.edu.pkamericanlaboratory.com For instance, using MgO as a catalyst at 400 °C for 2 hours, over 83 wt% of polythis compound was converted into this compound monomer. comsats.edu.pkamericanlaboratory.com Solid base catalysts are considered effective for the chemical recycling of polythis compound waste into this compound. comsats.edu.pkamericanlaboratory.com
Data on Catalytic Degradation of Polythis compound:
| Catalyst Type | Key Products (often with others) | Notes | Source |
| Acid | This compound, Benzene, Toluene, Ethylbenzene, Indene, α-methyl this compound | Can reduce this compound yield due to byproduct formation; higher acidity can favor byproducts. | aip.orgkuleuven.bepsu.educapes.gov.br |
| Alkaline | This compound (typically major product) | Can improve this compound yield compared to thermal/acid methods. | aip.orgkuleuven.becapes.gov.brcomsats.edu.pkamericanlaboratory.com |
Pyrolysis Approaches for Monomer Recovery
Pyrolysis is a thermal degradation process that involves heating polythis compound in the absence or presence of oxygen to break it down. While thermal degradation alone can produce this compound monomer, catalytic pyrolysis incorporates catalysts to enhance the process, improve efficiency, and increase the yield and selectivity of desired products, particularly this compound. plasticseurope.orgaip.org
Pyrolysis of polythis compound typically involves the breaking of C-C bonds in the polymer chains through a radical chain mechanism. vot.pliafss.org In a nitrogen atmosphere, polythis compound undergoes a significant mass loss stage at elevated temperatures (e.g., 282.9°C to 398.2°C), with a maximum mass loss rate around 372.4°C. iafss.org
Catalytic pyrolysis aims to lower the required reaction temperature, increase the reaction rate, and steer the product distribution towards this compound monomer. Various catalysts, including solid acids, bases, and transition metals, have been investigated for the catalytic pyrolysis of polythis compound. comsats.edu.pkvot.pl
Studies have shown that catalysts can significantly impact the yield of this compound monomer during pyrolysis. For example, using iron-based catalysts on a support, yields of this compound monomer exceeding 80% have been reported. vot.pl Base catalysts, such as MgO, have been found to be effective in converting a high percentage of polythis compound into this compound monomer during catalytic degradation at temperatures around 400 °C. comsats.edu.pkamericanlaboratory.com
The choice of catalyst and reaction conditions (temperature, time, atmosphere) are crucial in optimizing the recovery of this compound monomer through catalytic pyrolysis. psu.eduvot.pl High degradation temperatures have been reported to favor the selectivity to this compound monomer in some catalytic systems. psu.edu
Spectroscopic and Advanced Analytical Characterization in Styrene Research
Infrared Spectroscopy (FTIR, RAIRS)
Infrared (IR) spectroscopy, including Fourier Transform Infrared (FTIR) and Reflection Absorption Infrared Spectroscopy (RAIRS), is widely used in styrene (B11656) and polythis compound research for identification, characterization, and monitoring chemical changes. FTIR is a versatile technique capable of identifying and characterizing both organic and inorganic components within a sample. fishersci.dk By analyzing the absorption or transmission of infrared light, FTIR provides a vibrational fingerprint of the material, allowing for the identification of functional groups present.
In the context of polythis compound, FTIR can reveal chemical structural changes, such as the formation of hydroxyl and carbonyl groups, which can occur during degradation processes induced by heat or ultraviolet radiation. service.gov.uknih.gov The FTIR spectra of polythis compound exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Changes in the intensity or position of these bands can indicate structural alterations, the presence of additives, or the incorporation of other monomers in copolymers. fishersci.dkereztech.comumich.eduthegoodscentscompany.com For instance, the disappearance of the C=C double bond stretching vibration signal at approximately 1683 cm⁻¹ in the FTIR spectrum of polythis compound compared to this compound monomer confirms successful polymerization. ereztech.comthegoodscentscompany.com
RAIRS is a surface-sensitive IR technique particularly suited for studying thin films adsorbed on reflective surfaces, such as metal mirrors. nih.govscribd.com It provides information about the vibrational modes of molecules adsorbed on a surface and can offer insights into their orientation. scribd.comthegoodscentscompany.com RAIRS has been employed to investigate the adsorption and reaction chemistry of this compound on metal surfaces, such as Pt(111). thegoodscentscompany.com Studies using RAIRS have shown that the adsorption geometry of this compound on a Pt(111) surface can be influenced by factors like coverage and the presence of coadsorbed species. thegoodscentscompany.com Differences in the relative intensities of in-plane and out-of-plane bending vibrations in RAIR spectra can indicate the orientation of the molecular plane relative to the surface. thegoodscentscompany.comfishersci.fi RAIRS can also be used to monitor the kinetics of polymerization reactions occurring on surfaces by tracking changes in the intensities of bands associated with participating functional groups. americanelements.com Furthermore, RAIR spectra as a function of temperature can provide evidence for the formation of polythis compound oligomers and polymers in thin films. fishersci.fi
Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, composition, and dynamics of polymers, including polythis compound, at the atomic level. Solid-state NMR (ssNMR) is particularly valuable for characterizing materials in their native solid state, providing insights into structural and dynamic properties. wikipedia.orgthegoodscentscompany.comfishersci.ca
NMR spectroscopy can provide site-specific and atomic resolution information. wikipedia.orgfishersci.ca For example, ssNMR has been used to quantify the orientation and dynamics of side chains in synthetic model peptides adsorbed onto polythis compound surfaces. wikipedia.orgfishersci.ca Selective isotopic labeling, such as deuteration of specific groups, combined with ssNMR, allows for the probing of the orientation and dynamics of individual side chains. wikipedia.orgfishersci.ca NMR can also determine the extent to which the dynamics of amino acid side chains are affected by their structural environment. wikipedia.org
Compared to techniques like X-ray diffraction, which requires long-range structural order, ssNMR is highly sensitive to short-range and medium-range geometry and ordering within a material. thegoodscentscompany.com This makes it a complementary tool for characterizing the local environment in polymers, including amorphous polythis compound. Both ¹H and ¹³C NMR are commonly used in the characterization of polythis compound and its copolymers, providing details about the polymer backbone and side groups. thegoodscentscompany.comamericanchemistry.comwikidata.org NMR analysis can also be used to confirm the successful synthesis of polymers and determine parameters such as grafting degrees in copolymers. wikidata.org Research combining NMR experiments with molecular dynamics simulations has been conducted to study the segmental dynamics of atactic polythis compound. wikipedia.org
X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS) for Polymer Morphology
X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS) are essential techniques for investigating the morphology and structure of polymers like polythis compound, providing information about crystallinity, phase separation, and particle dimensions.
XRD is primarily used for phase identification and the study of the crystalline state of materials. umich.edumpg.defishersci.ca While polythis compound is typically an amorphous polymer, characterized by broad peaks in its XRD pattern indicating a lack of long-range order, XRD is valuable when polythis compound is part of a composite or blend. umich.edumpg.deregulations.gov In polythis compound composites, XRD can reveal the presence of crystalline components, such as fillers, and provide insights into structural interactions between the polymer matrix and the filler particles. mpg.defishersci.cafishersci.ca For instance, the XRD patterns of polythis compound composites with iron filings show broad peaks characteristic of amorphous polythis compound along with sharper peaks corresponding to the crystalline iron particles, confirming their presence and indicating the introduction of crystallinity into the composite structure. mpg.defishersci.ca
SAXS, on the other hand, probes structural features on a larger scale, typically ranging from nanometers to micrometers. It is widely applied to study the morphology, size, and size distribution of polymer nanoparticles and the conformation of polymer chains in solution. fishersci.ieherts.ac.ukamericanelements.comwikipedia.orgcenmed.com SAXS analysis can provide detailed information about the shape of nanoparticles, such as spherical or ellipsoidal, and their internal structure, including core-shell arrangements. herts.ac.ukamericanelements.com Quantitative SAXS analysis can determine key structural parameters and size distributions of polythis compound nanoparticles. herts.ac.ukamericanelements.com For example, studies on polythis compound nanoparticles using synchrotron SAXS have confirmed spherical shapes and revealed two-phase (core and shell) structures in some cases, along with narrow unimodal size distributions. herts.ac.uk SAXS can also be performed in situ to analyze structural changes and deformation that occur in polymer films during processes like uniaxial drawing. fishersci.ie The technique is also used to study the conformation of polythis compound chains in solution under different conditions. wikipedia.org
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers, including polythis compound. fishersci.cafishersci.fiamericanelements.comfishersci.cafishersci.ca GPC separates polymer molecules in solution based on their hydrodynamic volume. fishersci.cafishersci.fifishersci.ca Larger molecules, which cannot penetrate the pores of the stationary phase in the column, elute first, while smaller molecules that can enter the pores have a longer path and elute later. fishersci.cafishersci.fi
GPC provides essential information about the polymer sample, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. fishersci.cafishersci.fifishersci.cafishersci.ca The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse polymer (all chains have the same length). These molecular weight parameters are critical as they significantly influence the physical and mechanical properties of polymers, such as viscosity, strength, and thermal stability. fishersci.cafishersci.ca
GPC is routinely used in polymer characterization, quality control during polymer manufacturing, studies of polymer degradation, and the characterization of copolymers and their distributions. fishersci.ca Accurate molecular weight determination by GPC relies on calibration using polymer standards with known, narrow molecular weight distributions, commonly polythis compound standards. fishersci.cafishersci.fiamericanelements.comfishersci.ca The process typically involves dissolving the polymer sample in a suitable solvent, injecting it into the GPC system, separating the molecules by size in the column, and detecting the eluting species (e.g., using refractive index or light scattering detectors). fishersci.cafishersci.ca Software is then used to analyze the resulting chromatogram and calculate the molecular weight averages and PDI. fishersci.ca
Computational Chemistry and Theoretical Modeling of Styrene Systems
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely applied to investigate the mechanisms of reactions involving styrene (B11656), including polymerization and catalytic processes. acs.orgacs.orgrsc.orgresearchgate.netx-mol.netresearchgate.netacs.orgacs.orgrsc.orgacs.org These calculations can provide insights into the electronic structure, stability of intermediates, and reaction pathways.
Density Functional Theory (DFT) Applications in Polymerization and Catalysis
DFT calculations have been instrumental in studying the mechanisms of this compound polymerization catalyzed by various systems, including cationic rare-earth-metal complexes. acs.orgacs.org These studies have helped to understand the origin of ligand-dependent activities and the preference for specific insertion mechanisms, such as 2,1-insertion over 1,2-insertion in certain catalytic systems. acs.orgacs.org DFT has also been used to investigate the effect of additives on stereoselectivity in this compound polymerization catalyzed by rare-earth metal complexes, highlighting the role of noncovalent interactions. x-mol.net
In the context of free-radical copolymerization of this compound with other monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), DFT calculations combined with continuum models have been used to study reaction kinetics and solvent effects. rsc.orgresearchgate.net These studies have shown how different solvents can influence monomer reactivity ratios and copolymer composition. rsc.orgresearchgate.net
DFT has also been applied to study catalytic reactions involving this compound beyond polymerization, such as the epoxidation of this compound catalyzed by Mn-porphyrins. researchgate.net These calculations can suggest stepwise mechanisms involving radical intermediates and help determine energy barriers for different reaction pathways, including the formation of side products. researchgate.net Another application is the study of rhodium(III)-catalyzed alkenylation reactions involving this compound, where DFT helps elucidate the reaction mechanisms and the nature of intermediates formed. rsc.org
Furthermore, DFT is used in the development of parameters for predicting reactivity in free-radical copolymerizations, such as the Q-e parameters for this compound, by correlating calculated electronic and energetic properties with experimental values. acs.org
Investigation of Transition States and Energy Barriers
A key application of quantum chemical calculations is the identification and characterization of transition states and the determination of energy barriers for elementary reaction steps. x-mol.netacs.orgrsc.orgtandfonline.com This is crucial for understanding reaction kinetics and predicting reaction rates.
For instance, DFT studies on cationic rare-earth-metal catalyzed this compound polymerization have calculated free energy profiles for monomer insertion, revealing energy barriers for different insertion manners and explaining observed kinetic preferences. acs.orgacs.org In the epoxidation of this compound catalyzed by Mn-porphyrins, calculations have determined energy barriers for the formation of radical and concerted intermediates, providing insights into the selectivity of the catalyst. researchgate.net
Computational studies investigating the self-directed growth mechanisms of this compound molecules on silicon surfaces have utilized DFT to explore possible hydrogen-abstraction pathways through the formation of transition states with various ring structures. acs.org These studies help understand the initial steps of this compound interaction with surfaces.
In the context of catalytic degradation of polythis compound, DFT calculations have been used to evaluate activation energies for different degradation pathways under acidic and basic conditions, highlighting how catalysts can reduce energy barriers and influence product selectivity. mdpi.comresearchgate.net
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable tools for studying the structural and dynamic properties of this compound systems, particularly polythis compound. mycocentral.eu While quantum mechanics excels at describing chemical reactions and electronic structure, MM and MD are more suitable for larger systems and longer timescales, providing insights into material properties and behavior.
MD simulations have been used to study the properties of polythis compound brushes in different environments, such as dry conditions and in toluene (B28343) solution. ucdavis.edursc.org These simulations can reveal structural properties like density profiles and how solvent interactions affect chain conformation and extension. ucdavis.edursc.org MD simulations can also be used to predict physico-mechanical properties of polythis compound and its copolymers, such as density, glass transition temperature (Tg), and tensile properties, by simulating the movement of atoms and molecules based on physical principles. nih.gov Studies have shown good agreement between predicted densities and glass transition temperatures from MD simulations and experimental values. nih.gov MD simulations have also been applied to study the mechanical properties of polythis compound composites reinforced with materials like carbon nanotubes, demonstrating how fillers can improve stiffness and the role of interactions between the polymer and the reinforcement. igi-global.com
Combined quantum chemistry and molecular mechanics simulations have been employed to study the self-directed growth mechanisms of this compound molecules on surfaces, where MM simulations can complement quantum chemical calculations by examining the influence of surface patterns and intermolecular interactions on the growth processes. acs.org ReaxFF molecular dynamics (RMD) simulations, which can handle bond dissociation, have been used to investigate the thermophysical properties of low-density polythis compound under extreme conditions, including equation of state, thermal conductivity, and self-diffusion coefficient, and to study bond dissociation under high temperatures and pressures. tandfonline.com
Modeling of Polymerization Kinetics and Thermodynamics
Computational modeling is essential for understanding and predicting the kinetics and thermodynamics of this compound polymerization under various conditions and initiation mechanisms. acs.orgacs.orgtandfonline.comscielo.brscielo.brscribd.comresearchgate.netresearchgate.netnih.govtandfonline.comresearchgate.net
Mathematical models, often incorporating kinetic and thermodynamic parameters, are developed to simulate the behavior of this compound polymerization reactors, including continuous processes. scielo.brscielo.brscribd.comresearchgate.netresearchgate.net These models can predict important parameters such as monomer conversion, average molecular weights, polydispersity, and thermal properties. scielo.brscielo.brscribd.comresearchgate.net Thermodynamic models based on equations of state and mixing rules are used to describe the vapor-liquid equilibrium in polymerization systems, which is particularly relevant for processes like auto-refrigerated polymerization. scielo.brscielo.brscribd.comresearchgate.net
Kinetic models for free-radical polymerization of this compound typically include elementary reactions such as initiation, propagation, termination, and chain transfer. scielo.brscielo.brresearchgate.net Thermal initiation of this compound polymerization, which becomes significant at temperatures above 100°C, is often described by third-order kinetics with respect to the this compound monomer. scielo.brresearchgate.net Models have also been developed for polymerization initiated by bi-functional initiators. scielo.br
Computational studies using quantum mechanics have been employed to predict kinetic constants of elementary processes relevant to this compound polymerization, particularly at high temperatures. acs.org This approach can help elucidate polymer growth mechanisms, including the role of reactions like backbiting and β-scission, and predict molecular weight distributions. acs.org
Kinetic modeling has also been applied to copolymerization systems involving this compound, such as emulsion grafting copolymerization of this compound and acrylonitrile, to predict conversion-time curves and structural features of the resulting copolymers. ipb.ptfigshare.comacs.org Dynamic Monte Carlo simulations are used to describe copolymerization processes like atom transfer radical polymerization (ATRP) of this compound and n-butyl acrylate, allowing for the prediction of molecular weight and chemical composition distributions. acs.org
Thermodynamic properties of this compound and polythis compound, such as entropy, enthalpy, and Gibbs free energy, can be calculated from experimental data like specific heat capacity measurements. scribd.com Computational studies also contribute to understanding the thermodynamics of polymerization reactions, for example, by calculating thermal effects and analyzing thermal runaway potential. tandfonline.comresearchgate.net
Theoretical Studies of Degradation Pathways
Theoretical studies, particularly using computational chemistry, are employed to investigate the degradation pathways of polythis compound. tandfonline.commdpi.comresearchgate.netuark.eduscirp.org Understanding these mechanisms is crucial for addressing plastic waste management and developing recycling strategies.
DFT calculations have been used to characterize the catalytic degradation mechanisms of polythis compound under different conditions and with various catalysts. mdpi.comresearchgate.net These studies can identify how acidic and basic catalysts influence the degradation process, revealing differences in the involved mechanisms, intermediate species (e.g., carbocations or carbanions), and the selectivity of bond cleavage. mdpi.comresearchgate.net For example, acid catalysts may promote fragmentation through carbocationic intermediates, while basic catalysts can favor β-scission by stabilizing carbanions, leading to the formation of aromatic products like this compound and benzene (B151609). mdpi.comresearchgate.net Computational simulations can also evaluate the potential performance of different catalysts and optimize recycling and pyrolysis processes by identifying reaction mechanisms and products. mdpi.com
Computational modeling has also been applied to study the thermal degradation of polythis compound, which is a complex process involving moving boundaries, phase transitions, and temperature-dependent properties. uark.edu Models can be built to simulate experimental thermal degradation data and predict parameters like the regression rate of the material. uark.edu Theoretical studies on the thermal decomposition of polythis compound and its derivatives have investigated kinetic parameters and proposed different degradation mechanisms based on the analysis of thermogravimetric data. scirp.org
Compound Names and PubChem CIDs
Figure 1: 3D representation of this compound.
Table 1: Examples of Energy Barriers from DFT Studies
| Reaction | Catalytic System | Energy Barrier (kJ/mol or kcal/mol) | Reference |
| This compound insertion (2,1 vs 1,2) | Cationic rare-earth-metal complexes | Higher for 1,2 insertion | acs.orgacs.org |
| Formation of radical intermediate in this compound epoxidation | Mn-porphyrins | 51 kJ/mol (triplet state) | researchgate.net |
| Formation of concerted intermediate from radical intermediate | Mn-porphyrins | 15 kJ/mol (quintet state) | researchgate.net |
| Catalytic degradation of polythis compound (acidic conditions) | AlCl3, Fe2(SO4)3 | Significantly reduced (e.g., 328.12 kJ/mol for Fe2(SO4)3) | mdpi.comresearchgate.net |
| Catalytic degradation of polythis compound (basic conditions) | CaO | Reduced (e.g., 136.9 kJ/mol) | mdpi.comresearchgate.net |
| Initiation of cationic polymerization of p-ethylthis compound | Boron fluoride – water complex | 262 kJ/mol | fluorine1.ru |
| Thermal initiation of this compound polymerization | - | 125±6 kJ/mol | researchgate.net |
| Chain transfer in thermal polymerization of this compound | - | 60±5 kJ/mol | researchgate.net |
| ATRP activation in this compound polymerization | Iron(II) complexes | Varies with substituent | nih.gov |
| Hydrogen-atom transfer (CCT) in this compound polymerization | Iron(II) complexes | Essentially unaffected by substituent | nih.gov |
Table 2: Predicted Physico-Mechanical Properties of Polythis compound from MD Simulations
| Property | Predicted Value (MD) | Experimental Value (where available) | Reference |
| Density (at 298.15 K, 1 atm) | 1.021 ± 0.0037 g/cm³ | Matches well with experiments | nih.gov |
| Glass Transition Temperature | 380 K | - | nih.gov |
| Young's Modulus (Extrapolated for SBS) | - | In good accordance with experiments | nih.gov |
Table 3: Kinetic Parameters for Thermal Decomposition of Poly(para-substituted this compound)s
| Polymer | Reaction Order | Activation Energy Trend with Weight Loss | Reference |
| Polythis compound (PS) | ~1 | Increasing | scirp.org |
| Poly(p-methyl this compound) (PMS) | ~1 | Increasing | scirp.org |
| Poly(p-chloro this compound) (PClS) | ~1 | Increasing | scirp.org |
| Poly(p-bromo this compound) (PBrS) | ~1 | Decreasing | scirp.org |
Q & A
Basic Research Questions
Q. How do researchers design experiments to study the mechanical properties of styrene-based polymer blends?
- Methodology : Utilize mixture experimental designs (e.g., D-optimal design) to optimize polymer blend ratios (e.g., this compound, polypropylene, natural rubber). Define upper/lower bounds for components based on existing copolymerization protocols (e.g., ABS production ratios: 40–60% this compound) and validate outcomes via tensile testing or dynamic mechanical analysis (DMA) .
- Data Handling : Include raw material ratios and mechanical test results in tables, with processed data (e.g., stress-strain curves) in the main text and large datasets in appendices .
Q. What methodologies ensure accurate measurement of this compound’s thermal stability in polymer matrices?
- Experimental Design : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheric conditions (e.g., nitrogen flow). Calibrate instruments using reference standards and replicate trials to minimize variability .
- Data Interpretation : Report decomposition temperatures and enthalpy changes, with error margins reflecting instrument precision. Compare results to literature values to identify outliers .
Q. How can researchers validate this compound monomer purity in synthesis workflows?
- Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to detect impurities (e.g., ethylbenzene). Include calibration curves and internal standards for quantification .
- Documentation : Detail sample preparation steps and instrument parameters (e.g., column type, temperature gradient) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in neurotoxicological data for this compound exposure be resolved across studies?
- Systematic Review : Conduct a Cochrane-style review to aggregate data from heterogeneous sources. Assess bias via risk-of-bias tools and perform meta-analyses to quantify statistical heterogeneity (e.g., I² statistic) .
- Mechanistic Validation : Correlate in vitro neurotoxicity assays (e.g., neuronal cell viability) with in vivo models (e.g., rodent behavioral studies) to reconcile dose-response discrepancies .
Q. What advanced computational methods model this compound’s reactivity in polymerization processes?
- Simulation Frameworks : Apply density functional theory (DFT) to predict this compound’s electronic structure and reaction pathways. Validate with experimental kinetic data (e.g., polymerization rates) .
- Interdisciplinary Integration : Combine molecular dynamics (MD) simulations with rheological data to predict bulk material behavior under shear stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
